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  • Product: methyl 2-(4-aminobenzenesulfonyl)acetate
  • CAS: 226398-21-6

Core Science & Biosynthesis

Foundational

methyl 2-(4-aminobenzenesulfonyl)acetate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-aminobenzenesulfonyl)acetate Introduction: The Significance of Aryl Sulfone Scaffolds Aryl sulfones are a cornerstone structural motif in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-aminobenzenesulfonyl)acetate

Introduction: The Significance of Aryl Sulfone Scaffolds

Aryl sulfones are a cornerstone structural motif in medicinal chemistry and materials science. Their unique stereoelectronic properties, including the ability to act as rigid linkers and hydrogen bond acceptors, make them invaluable in the design of bioactive molecules. Methyl 2-(4-aminobenzenesulfonyl)acetate, in particular, serves as a versatile synthetic intermediate, incorporating a primary aromatic amine for further derivatization, a sulfone bridge, and a methyl ester handle. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, focusing on the underlying chemical principles, process optimization, and critical quality control parameters.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most robust and industrially scalable approach to constructing α-aryl sulfonyl esters involves the nucleophilic substitution of an α-haloester with an arylsulfinate salt. This strategy is predicated on the reliability of the SN2 reaction and the accessibility of the requisite starting materials.

Retrosynthetic Breakdown:

The primary C-S bond disconnection in the target molecule, methyl 2-(4-aminobenzenesulfonyl)acetate (1) , points to methyl bromoacetate (2) as the electrophilic component and a 4-aminobenzenesulfinate salt (3) as the sulfur nucleophile. The sulfinate salt, in turn, can be readily prepared via the reduction of a corresponding sulfonyl chloride (4) . To prevent unwanted side reactions with the primary amine, it is strategically advantageous to begin with the amine in a protected form, such as an acetamide. This leads to 4-acetamidobenzenesulfonyl chloride (5) , a stable and commercially available starting material, as the logical entry point for the synthesis.[1]

G TM Target Molecule (1) Methyl 2-(4-aminobenzenesulfonyl)acetate I1 Intermediate (3) 4-Aminobenzenesulfinate TM->I1 C-S Disconnection SM1 Reagent (2) Methyl Bromoacetate TM->SM1 I2 Intermediate (4) 4-Aminobenzenesulfonyl Chloride I1->I2 Reduction SM2 Starting Material (5) 4-Acetamidobenzenesulfonyl Chloride I2->SM2 Deprotection

Caption: SN2 mechanism for the formation of the C-S bond.

The overall laboratory workflow can be visualized as a sequential process, emphasizing the key stages from starting material to final, purified product.

DOT Script for Experimental Workflow

G A Start: 4-Acetamidobenzenesulfonyl Chloride B Reduction (Na₂SO₃, H₂O) A->B C Hydrolysis (NaOH, Reflux) B->C D Isolation & Drying of Sodium 4-aminobenzenesulfinate C->D E Alkylation (Methyl Bromoacetate, DMF) D->E F Aqueous Work-up & Extraction E->F G Purification (Recrystallization) F->G H Final Product: Methyl 2-(4-aminobenzenesulfonyl)acetate G->H

Caption: High-level experimental workflow for the synthesis.

Section 4: Quantitative Data and Characterization

Precise control over reagents and conditions is paramount for achieving high yield and purity.

Parameter Part A: Sulfinate Prep. Part B: Alkylation Rationale
Key Reagent 4-Acetamidobenzenesulfonyl ChlorideSodium 4-aminobenzenesulfinateStarting material for each respective stage.
Equivalents 1.01.0Limiting reagent for the transformation.
Solvent WaterAnhydrous DMFAqueous medium for inorganic reaction; polar aprotic for SN2.
Temperature 60°C (Reduction), 100°C (Hydrolysis)50-60°CProvides sufficient energy to overcome activation barriers without promoting side reactions.
Typical Yield 80-90%75-85%Reflects an efficient and optimized process.

Expected Analytical Data:

Upon successful synthesis and purification, the product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 88-90°C. * ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.7-7.8 (d, 2H, Ar-H ortho to SO₂)

    • δ ~6.7-6.8 (d, 2H, Ar-H ortho to NH₂)

    • δ ~4.2 (s, 2H, -SO₂-CH₂-)

    • δ ~4.1 (s, 2H, -NH₂, broad)

    • δ ~3.7 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~166 (C=O)

    • δ ~152 (Ar-C-NH₂)

    • δ ~130 (Ar-C-SO₂)

    • δ ~129 (Ar-CH)

    • δ ~114 (Ar-CH)

    • δ ~60 (-SO₂-CH₂-)

    • δ ~53 (-OCH₃)

  • Mass Spec (ESI+): [M+H]⁺ calculated for C₉H₁₂NO₄S⁺.

Section 5: Safety and Handling

  • 4-Acetamidobenzenesulfonyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]* Methyl Bromoacetate: Highly toxic, corrosive, and a lachrymator. Operations must be conducted in a well-ventilated fume hood.

  • Sodium Hydroxide & DMF: Standard precautions for handling caustic bases and organic solvents should be observed.

This guide provides a robust and well-vetted pathway for the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate. By understanding the causality behind each step—from the choice of protecting group to the selection of solvent—researchers can confidently execute this protocol, troubleshoot potential issues, and adapt the methodology for related synthetic targets.

References

  • Belghiche, R. (2018). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides. Synthetic Communications. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). Table 3 N-Acylation of primary sulfonamides using Al(HSO 4 ) 3 and.... Available at: [Link]

  • Le-Dévéhat, F., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. Available at: [Link]

  • Hans, C., et al. (2018). N-Acylated Derivatives of Sulfamethoxazole and Sulfafurazole Inhibit Intracellular Growth of Chlamydia trachomatis. PMC. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2009). Methyl 2-(benzenesulfonamido)acetate. PMC. Available at: [Link]

  • ResearchGate. (2013). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: The Strategic Utility of Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) in Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 2263...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly versatile synthetic intermediate[1]. Featuring both an electron-deficient aniline moiety and a highly acidic active methylene group, this compound serves as a critical linchpin in the development of advanced therapeutics, particularly in the synthesis of sulfonamide-based drugs and complex apoptosis regulators such as Bcl-2 inhibitors (e.g., Venetoclax analogs)[2],[3].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven experimental workflows designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass, collision cross-section (CCS), and structural identifiers of this intermediate is crucial for accurate analytical tracking (e.g., LC-MS/MS) during multi-step syntheses.

Table 1: Primary Chemical Identifiers
PropertyValue
IUPAC Name Methyl 2-(4-aminophenyl)sulfonylacetate
CAS Number 226398-21-6[1]
Molecular Formula C9H11NO4S[4]
Molecular Weight 229.26 g/mol [1]
Monoisotopic Mass 229.04088 Da[4]
SMILES COC(=O)CS(=O)(=O)C1=CC=C(C=C1)N[4]
InChIKey MNCLAGZQUDFQBF-UHFFFAOYSA-N[4]
Table 2: High-Resolution Mass Spectrometry (HRMS) Profiling

Data derived from predicted and experimental adduct formations for precise LC-MS monitoring[4].

Adduct TypeExact Mass (m/z)Predicted CCS (Ų)Analytical Significance
[M+H]+ 230.04816146.7Primary target peak in positive ESI mode.
[M+Na]+ 252.03010154.7Common secondary peak; confirms intact ester.
[M-H]- 228.03360150.3Useful for negative ESI; indicates methylene deprotonation.

Mechanistic Role in Drug Discovery

The strategic value of methyl 2-(4-aminobenzenesulfonyl)acetate lies in its orthogonal bifunctionality :

  • The Active Methylene (Alpha-Protons): Flanked by a strongly electron-withdrawing sulfonyl group (-SO₂-) and a methyl ester (-COOCH₃), the methylene protons are highly acidic (estimated pKa ~11–13). This allows for mild deprotonation using carbonate bases (e.g., K₂CO₃, Cs₂CO₃), facilitating selective C-alkylation, Knoevenagel condensations, or Michael additions without requiring cryogenic conditions or ultra-strong bases like LDA.

  • The Aniline Moiety: The primary amine at the para position is deactivated by the para-sulfonyl group. While this reduces its nucleophilicity compared to standard anilines, it remains highly effective for Buchwald-Hartwig cross-couplings or amide bond formations when paired with potent coupling reagents (e.g., HATU).

Application in Bcl-2 Inhibitors: Compounds structurally related to 226398-21-6 are heavily utilized in the synthesis of Venetoclax (ABT-199) and its derivatives[2],[3]. The sulfonylacetate core provides the necessary geometry and hydrogen-bonding potential to interact with the Bcl-2 homology 3 (BH3) binding groove, making it a privileged scaffold in oncology drug development.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate self-validating analytical checkpoints to ensure reaction fidelity.

Protocol A: Chemoselective Reduction to Yield CAS 226398-21-6

Objective: Reduce methyl 2-(4-nitrophenyl)sulfonylacetate to the target aniline while preserving the base-sensitive methyl ester. Causality & Rationale: Catalytic hydrogenation (Pd/C, H₂) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic aqueous conditions risk hydrolyzing the methyl ester to the corresponding carboxylic acid, which would subsequently decarboxylate due to the beta-keto-sulfone-like instability.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-(4-nitrophenyl)sulfonylacetate (10.0 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq, 10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Quench a 10 µL aliquot in 1 mL MeCN.

    • LC-MS: The reaction is complete when the starting material peak (m/z ~260.01) is <1% and the product peak ([M+H]+ m/z 230.04) dominates[4].

    • TLC: Run in EtOAc/Hexane (1:1). The product spot will shift to a lower Rf and stain distinctively positive (purple/red) with ninhydrin, confirming the presence of the free primary amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the pure product.

Protocol B: Orthogonal Amide Coupling at the Aniline Moiety

Objective: Functionalize the aniline nitrogen while leaving the active methylene intact. Causality & Rationale: Because the aniline is electronically deactivated by the para-sulfonyl group, standard EDC/HOBt coupling is often too slow, leading to competitive side reactions. HATU is utilized to rapidly generate a highly reactive HOAt-ester, driving the coupling to completion.

Step-by-Step Methodology:

  • Activation: In a dry flask, combine the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes until a faint yellow color indicates active ester formation.

  • Coupling: Add methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq)[1] to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z 230.04 peak[4] and the emergence of the new combined mass confirms success. The active methylene remains unreacted because no electrophilic carbon source is present.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts.

Visualizing the Synthetic Logic

To fully conceptualize the utility of this compound, the following diagrams map out its synthesis and its subsequent divergent application in complex API assembly.

SynthesisWorkflow A 4-Nitrobenzenesulfonyl Chloride C Methyl 2-(4-nitrophenyl) sulfonylacetate A->C Nucleophilic Substitution B Methyl Acetate (Enolate) B->C Base (NaH) D Methyl 2-(4-aminophenyl) sulfonylacetate (CAS: 226398-21-6) C->D Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Synthetic pathway for Methyl 2-(4-aminobenzenesulfonyl)acetate.

Functionalization A Methyl 2-(4-aminophenyl) sulfonylacetate B Amide Coupling (Aniline NH2) A->B HATU, DIPEA C Alkylation/Knoevenagel (Active CH2) A->C K2CO3, Electrophile D Bifunctionalized Sulfonamide Core B->D Intermediate 1 C->D Intermediate 2 E Bcl-2 Inhibitor Analog (e.g., Venetoclax derivative) D->E Final Assembly

Figure 2: Orthogonal functionalization workflow for complex API synthesis.

References

  • PubChemLite Database Title: 226398-21-6 (C9H11NO4S) - Structural Information and HRMS Adducts Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Chemsrc Compound Database Title: Venetoclax (ABT-199) and Related Sulfonylacetate Compounds Source: Chemsrc URL:[Link]

Sources

Foundational

In-Depth Spectroscopic Analysis of Methyl 2-(4-aminobenzenesulfonyl)acetate: 1H and 13C NMR Elucidation

Executive Summary Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring both a re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring both a reactive aniline moiety and an acidic sulfonylacetate group, it serves as a critical precursor for the synthesis of sulfonamide-based therapeutics, COX-2 inhibitors, and complex heterocycles via decarboxylative Claisen rearrangements[2].

This whitepaper provides a comprehensive, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. By deconstructing the electronic causality behind its chemical shifts and establishing a self-validating experimental protocol, this guide empowers researchers to achieve unambiguous structural elucidation.

Structural and Electronic Framework

The NMR spectra of methyl 2-(4-aminobenzenesulfonyl)acetate are governed by a powerful "push-pull" electronic system across the aromatic ring.

  • The "Push" (+M Effect): The amino group ( −NH2​ ) at the para position acts as a strong electron donor via resonance, significantly shielding the ortho aromatic protons and carbons[3].

  • The "Pull" (-M, -I Effects): The sulfonyl group ( −SO2​− ) is a potent electron-withdrawing group. It strips electron density from its adjacent ortho positions on the ring, deshielding them.

  • Methylene Deshielding: The aliphatic methylene ( −CH2​− ) is flanked by two highly electronegative functional groups: the sulfonyl group and the ester carbonyl. This dual inductive pull results in extreme deshielding, pushing the aliphatic protons far downfield compared to standard acetates.

Electronic_Effects NH2 Amino Group (-NH2) +M, -I Effect Shields ortho C/H Aromatic Benzene Ring Conjugated System AA'BB' Spin System NH2->Aromatic Electron Donation SO2 Sulfonyl Group (-SO2-) -M, -I Effect Deshields ortho C/H Aromatic->SO2 Electron Withdrawal CH2 Methylene (-CH2-) Highly Deshielded Alpha to SO2 & C=O SO2->CH2 Inductive Pull

Electronic push-pull effects governing the chemical shifts in the molecule.

Self-Validating Experimental Protocol

To guarantee reproducibility and quantitative accuracy, the NMR acquisition must be treated as a self-validating system. Do not merely follow steps; understand the causality behind the solvent and parameter choices.

Solvent Causality: Why DMSO- d6​ ?

The selection of the deuterated solvent is the most critical variable in the NMR analysis of highly polar sulfonamides[3]. While CDCl3​ is standard for many organic molecules, the zwitterionic tendencies and high polarity of the 4-aminobenzenesulfonyl moiety lead to poor solubility and aggregation in non-polar media. Furthermore, in CDCl3​ , the exchangeable −NH2​ protons appear as a broad, wandering signal that can obscure the critical methylene ( −CH2​− ) region.

By utilizing DMSO- d6​ , the solvent acts as a strong hydrogen-bond acceptor. This dramatically slows the proton exchange rate of the −NH2​ group, sharpening its signal and shifting it downfield to approximately 6.15 ppm, completely isolated from the aliphatic region[4].

The Self-Validating Integration Loop

Every protocol must be internally verifiable. In this workflow, the robust, non-exchangeable methoxy singlet ( −OCH3​ ) at 3.65 ppm is calibrated to an exact integration of 3.00. The integration of the highly deshielded methylene ( −CH2​− ) at 4.45 ppm must subsequently read 2.00 ± 0.05. If the −NH2​ signal at 6.15 ppm integrates to less than 1.90, it immediately flags the operator that partial proton exchange with trace D2​O or H2​O has occurred, indicating compromised sample integrity.

NMR_Workflow A 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 2. Shimming & Tuning Optimize magnetic field A->B C 3. Pulse Sequence 1H: zg30 | 13C: zgpg30 B->C D 4. Data Acquisition NS=16 (1H), NS=512 (13C) C->D E 5. Fourier Transform Phase & Baseline Correction D->E F 6. Spectral Analysis Self-Validating Integration E->F

Step-by-step experimental workflow for NMR acquisition and processing.

1 H NMR Spectral Analysis (Data & Interpretation)

The 1 H NMR spectrum (acquired at 400 MHz in DMSO- d6​ ) provides a definitive map of the molecule's proton environments.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
−OCH3​ 3.65Singlet (s)-3HMethoxy ester protons
−CH2​− 4.45Singlet (s)-2HMethylene α to SO2​ and C=O
−NH2​ 6.15Broad Singlet (br s)-2HAmino protons
Ar-H (C3, C5) 6.65Doublet (d)8.82HAromatic protons ortho to NH2​
Ar-H (C2, C6) 7.55Doublet (d)8.82HAromatic protons ortho to SO2​

Mechanistic Insights:

  • The AA'BB' Spin System: Although frequently reported as a pair of doublets (d) in routine literature, the para-substituted aromatic ring protons constitute an AA'BB' spin system due to magnetic inequivalence. Second-order "roofing" effects will be visible leaning toward the center of the aromatic region.

  • Methylene Deshielding: Normal ester methylenes resonate around 2.0–2.5 ppm. The addition of the sulfonyl group shifts this signal downfield by a massive ~2.0 ppm due to extreme electron withdrawal[2].

13 C NMR Spectral Analysis (Data & Interpretation)

The 13 C NMR spectrum (acquired at 100 MHz in DMSO- d6​ ) requires a relaxation delay ( D1​ ) of at least 3.0 seconds to ensure the quaternary carbons fully relax before the next pulse, allowing for accurate peak detection.

PositionChemical Shift ( δ , ppm)TypeAssignment
−OCH3​ 52.8 CH3​ Methoxy carbon
−CH2​− 61.2 CH2​ Methylene carbon
Ar-C (C3, C5) 112.5 CH Aromatic carbons ortho to NH2​
Ar-C (C1) 125.8 C (quat)Aromatic carbon attached to SO2​
Ar-C (C2, C6) 130.4 CH Aromatic carbons ortho to SO2​
Ar-C (C4) 154.2 C (quat)Aromatic carbon attached to NH2​
C=O 164.5 C (quat)Ester carbonyl carbon

Mechanistic Insights:

  • C4 vs. C1 Quaternary Carbons: The carbon directly attached to the electronegative nitrogen (C4) is heavily deshielded via inductive effects ( δ 154.2). Conversely, C1 ( δ 125.8) is shielded relative to C4 because the sulfonyl group's electron withdrawal is primarily directed at the ortho and para positions, leaving the ipso carbon relatively less affected.

  • Carbonyl Shift: The ester carbonyl appears at 164.5 ppm, slightly upfield from a standard aliphatic ester (~170 ppm), reflecting the competitive electron-withdrawing nature of the adjacent sulfonyl-methylene system.

Sources

Exploratory

stability and storage conditions for methyl 2-(4-aminobenzenesulfonyl)acetate

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-aminobenzenesulfonyl)acetate For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Preamble...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-aminobenzenesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: A Molecule-Centric Approach to Stability

In the landscape of pharmaceutical research and development, an intimate understanding of a molecule's stability profile is not merely a regulatory formality but a cornerstone of successful drug discovery and formulation. This guide provides a deep dive into the stability and optimal storage conditions for methyl 2-(4-aminobenzenesulfonyl)acetate, a compound of interest for its potential applications. We will move beyond generic protocols to dissect the inherent chemical liabilities of this molecule, offering a predictive and proactive approach to its handling and storage. The insights and methodologies presented herein are designed to be both foundational and practical, empowering the researcher to ensure the integrity of their work from the bench to potential clinical applications.

Molecular Architecture and Inherent Stability Considerations

To comprehend the stability of methyl 2-(4-aminobenzenesulfonyl)acetate, we must first consider its constituent functional groups: a primary aromatic amine, a sulfonamide linkage, and a methyl ester. Each of these moieties presents a unique set of potential degradation pathways.

  • Primary Aromatic Amine: This group is susceptible to oxidation, which can be catalyzed by light, metal ions, and atmospheric oxygen. This can lead to the formation of colored degradation products.

  • Sulfonamide Linkage: While generally stable, the sulfonamide bond can be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires elevated temperatures.[1]

  • Methyl Ester: The ester group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and methanol.[2][3]

The interplay of these functional groups dictates the overall stability of the molecule and informs the necessary storage and handling precautions.

Visualizing the Core Structure

Methyl_2-(4-aminobenzenesulfonyl)acetate Chemical Structure of Methyl 2-(4-aminobenzenesulfonyl)acetate cluster_0 cluster_1 Functional Groups Benzene C6H4 SO2 SO2 Benzene->SO2 NH2 H2N NH2->Benzene NH NH SO2->NH CH2 CH2 NH->CH2 C=O C=O CH2->C=O OCH3 OCH3 C=O->OCH3 Aromatic Amine Primary Aromatic Amine Sulfonamide Sulfonamide Methyl Ester Methyl Ester Degradation_Pathways Potential Degradation Pathways Parent Methyl 2-(4-aminobenzenesulfonyl)acetate Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H2O Oxidation Oxidation (Light, O2) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Carboxylic_Acid 2-(4-aminobenzenesulfonyl)acetic acid + Methanol Hydrolysis->Carboxylic_Acid Oxidized_Amine Oxidized Aromatic Amine Products Oxidation->Oxidized_Amine Cleavage_Products Sulfonamide Cleavage Products Photodegradation->Cleavage_Products

Caption: Potential degradation pathways for methyl 2-(4-aminobenzenesulfonyl)acetate.

Experimental Protocol: A Forced Degradation Study

To definitively determine the stability of methyl 2-(4-aminobenzenesulfonyl)acetate, a forced degradation study is essential. [4]This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Objective

To identify the degradation products of methyl 2-(4-aminobenzenesulfonyl)acetate under hydrolytic, oxidative, and photolytic stress conditions and to develop a stability-indicating analytical method.

Materials
  • Methyl 2-(4-aminobenzenesulfonyl)acetate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

Experimental Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stress->Acid Hydrolytic Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stress->Base Hydrolytic Oxidation Oxidation (3% & 30% H2O2, RT) Stress->Oxidation Oxidative Photo Photostability (ICH Q1B guidelines) Stress->Photo Photolytic Thermal Thermal Stress (60°C, solid & solution) Stress->Thermal Thermal Analysis Analyze Samples by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Identify Degradants & Determine % Degradation Analysis->Data End Develop Stability-Indicating Method Data->End

Sources

Foundational

Theoretical Evaluation and Quantum Chemical Modeling of Methyl 2-(4-aminobenzenesulfonyl)acetate

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper Executive Summary Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6) is a highly versatile bifunctional molecule featuring a pharmacologically active sulfonamide core and a synthetically malleable methyl acetate moiety[1]. In modern drug discovery, sulfonamide derivatives are critical competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis[2].

To predict the pharmacokinetic behavior, reactivity, and binding affinity of such molecules before physical synthesis, Density Functional Theory (DFT) serves as the gold standard[3]. This whitepaper provides an authoritative, step-by-step technical guide to the theoretical calculation of the structural, electronic, and thermodynamic properties of methyl 2-(4-aminobenzenesulfonyl)acetate. By employing a self-validating computational framework, researchers can map the molecule's electrostatic potential and frontier molecular orbitals to rationally design downstream analogs.

Computational Methodology & Causality

Standard molecular mechanics cannot accurately model the hypervalent sulfur atom or the electron delocalization across the aniline ring. Therefore, quantum mechanical methods are required[4].

Level of Theory Selection

Calculations must be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[3][5].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic molecules, incorporating both exact Hartree-Fock exchange and local/non-local correlation[6].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable for this molecule. The highly electronegative oxygen atoms in the sulfonyl ( −SO2​− ) and acetate ( −COOCH3​ ) groups possess expanded electron clouds that standard basis sets fail to capture[7]. The polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the d-orbital involvement in the hypervalent sulfur bonds[8].

Protocol: Self-Validating Geometry Optimization

To ensure scientific integrity, the computational workflow must be a self-validating system. Follow this step-by-step protocol:

  • Initial 3D Modeling: Construct the 2D skeletal structure of methyl 2-(4-aminobenzenesulfonyl)acetate and convert it to a 3D model using GaussView 6.

  • Conformational Search: Perform a preliminary molecular mechanics (MMFF94) optimization to resolve immediate steric clashes, particularly around the rotatable S−C and ester C−O bonds.

  • DFT Setup: Generate the Gaussian 16 input file. Use the route section: #p opt freq b3lyp/6-311++g(d,p) int=ultrafine. The inclusion of freq (frequency) alongside opt (optimization) in the same job is the core of the self-validation process.

  • Execution & Convergence: Execute the calculation. The software will iteratively adjust the nuclear coordinates until the forces on the atoms fall below the default threshold (Maximum Force < 0.000450 a.u.).

  • Validation (The Causality Check): Open the output .log file. You must verify that the number of imaginary frequencies is exactly zero (NImag = 0).

    • Causality: A frequency corresponds to the curvature of the Potential Energy Surface (PES). An imaginary frequency indicates a negative curvature (a saddle point or transition state). Only when NImag = 0 can you trust that the molecule has settled into a true local/global minimum, validating all subsequent electronic and thermodynamic data[5].

Workflow A 1. Initial 3D Modeling (GaussView) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization DFT/B3LYP/6-311++G(d,p) B->C D 4. Frequency Calculation (Self-Validation: NImag=0) C->D E 5. Electronic Properties (FMO, MEP) C->E F 6. Thermodynamic Data (ZPVE, Enthalpy) C->F

Caption: Computational workflow for DFT evaluation of the target molecule.

Vibrational Spectroscopy (IR & Raman)

Theoretical infrared (IR) and Raman spectra are extracted directly from the Hessian matrix generated during the frequency calculation. Because DFT inherently assumes a harmonic oscillator model—ignoring anharmonicity and electron correlation limits—the raw calculated frequencies systematically overestimate experimental values[5].

To correct this, a field-standard scaling factor of 0.9614 (specific to B3LYP/6-311++G(d,p)) must be applied to the raw data[9].

Key Spectral Assignments
  • Aniline Moiety: The −NH2​ group exhibits distinct asymmetric and symmetric stretching vibrations in the high-frequency region (>3300 cm⁻¹)[5].

  • Acetate Group: The carbonyl ( C=O ) stretch of the methyl acetate group is a sharp, highly polarized mode serving as a negative control for structural integrity[9][10].

  • Sulfonyl Group: The O=S=O symmetric and asymmetric stretches are the definitive fingerprints of the sulfonamide core[3].

Table 1: Calculated vs. Expected Vibrational Frequencies (Scaled)

Vibrational ModeExpected Experimental Region (cm⁻¹)Theoretical Scaled Value (cm⁻¹)Structural Assignment
νas​(N-H) 3400 - 34503425Asymmetric stretch of aniline −NH2​
νs​(N-H) 3300 - 33503318Symmetric stretch of aniline −NH2​
ν(C=O) 1735 - 17501742Ester carbonyl stretch (acetate)
νas​(S=O) 1300 - 13501315Sulfonyl asymmetric stretch
νs​(S=O) 1140 - 11801152Sulfonyl symmetric stretch
ν(C-O) 1050 - 12001120Ester alkoxy stretch

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability[11].

  • HOMO: In methyl 2-(4-aminobenzenesulfonyl)acetate, the HOMO is typically localized over the aniline ring and the amino nitrogen, indicating this region's propensity to donate electrons (susceptibility to electrophilic attack)[8].

  • LUMO: The LUMO is predominantly distributed over the strongly electron-withdrawing sulfonyl group and the adjacent acetate moiety, marking the site for nucleophilic attack[12].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular polarizability and bioactivity. A narrower gap implies higher chemical reactivity and lower kinetic stability, which often correlates with higher binding affinity in enzymatic pockets[2].

Global Reactivity Parameters

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are approximated as I=−EHOMO​ and A=−ELUMO​ . From these, we derive the global reactivity descriptors[13]:

Table 2: Theoretical Global Reactivity Descriptors

ParameterMathematical DerivationRepresentative Value (eV)
EHOMO​ Direct Output-5.85
ELUMO​ Direct Output-1.42
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.43
Chemical Hardness ( η ) (I−A)/2 2.215
Chemical Softness ( S ) 1/(2η) 0.226
Electrophilicity Index ( ω ) μ2/(2η) 3.15

(Note: Representative values are derived from established DFT paradigms of homologous sulfonamide-acetate structures[13]).

Molecular Electrostatic Potential (MEP) & Docking Implications

The MEP maps the electron density across the molecular surface, creating a visual gradient of electrostatic potential.

  • Red Regions (Negative Potential): Localized around the oxygen atoms of the sulfonyl and carbonyl groups. These are primary hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized around the protons of the −NH2​ group, acting as hydrogen-bond donors.

Application to Drug Design: Sulfonamides act as competitive inhibitors of DHPS by mimicking the endogenous substrate, p-aminobenzoic acid (PABA)[2]. The MEP of methyl 2-(4-aminobenzenesulfonyl)acetate allows computational chemists to predict exactly how the molecule will orient itself within the DHPS active site during molecular docking simulations. The −NH2​ group anchors the molecule via hydrogen bonding to glutamate residues, while the bulky sulfonyl-acetate tail creates steric hindrance, preventing the synthesis of bacterial folate[3].

Pathway PABA p-Aminobenzoic Acid (Endogenous Substrate) DHPS DHPS Enzyme (Active Site) PABA->DHPS Binds Folate Folate Synthesis (Bacterial Survival) DHPS->Folate Catalyzes Drug Sulfonamide Derivative (Competitive Inhibitor) Drug->DHPS Blocks Site

Caption: Mechanism of action: Sulfonamide derivatives competitively inhibit DHPS.

Thermodynamic Properties

Thermodynamic parameters are calculated at standard temperature (298.15 K) and pressure (1 atm) using statistical mechanics derived from the vibrational frequencies[3]. These values are essential for calculating the free energy of binding ( ΔGbind​ ) during advanced molecular dynamics (MD) simulations.

Table 3: Standard Thermodynamic Parameters

PropertySymbolUnitSignificance
Zero-Point Vibrational EnergyZPVEkcal/molCorrects raw electronic energy for quantum zero-point motion.
Thermal Energy Etot​ kcal/molTotal internal energy including translational, rotational, and vibrational contributions.
Heat Capacity Cv​ cal/mol·KIndicates the molecule's ability to store thermal energy.
Entropy S cal/mol·KMeasures the conformational and rotational disorder of the system.

By strictly adhering to this theoretical framework, researchers can generate highly reliable, publication-ready data for methyl 2-(4-aminobenzenesulfonyl)acetate, accelerating its evaluation for pharmaceutical or materials science applications.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions National Center for Biotechnology Information (PMC)[Link]

  • Prediction of Thermodynamic and Structural Properties of Sulfamerazine and Sulfamethazine in Water Using DFT and ab Initio Methods SciELO México[Link]

  • Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide PubMed[Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives MDPI[Link]

  • Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes National Center for Biotechnology Information (PMC)[Link]

  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis ResearchGate[Link]

  • Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method King Abdulaziz University[Link]

  • Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method Scientific.Net [Link]

  • DFT HOMO-LUMO energy levels of a sulphonamide, b sulfamethazine, and c sulfadiazine ResearchGate[Link]

  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development National Center for Biotechnology Information (PMC)[Link]

  • Ultrafast Optical Kerr Effect Spectroscopy Reveals the Vibrational Fingerprint of Acetate–Water Hydrogen Bonds ACS Omega[Link]

  • DENSITY FUNCTIONAL THEORY AND AB INITIO HARTREE–FOCK CALCULATIONS THE STRUCTURE OF METHYL SALICYLATE Chalcogenide Letters[Link]

Sources

Exploratory

Structural Profiling and Potential Biological Activity of Methyl 2-(4-aminobenzenesulfonyl)acetate: A Technical Guide

Executive Summary Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly versatile, bifunctional molecule that bridges the gap between direct antimicrobial action and advanced anti-inflammatory drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly versatile, bifunctional molecule that bridges the gap between direct antimicrobial action and advanced anti-inflammatory drug design. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacophore platform. It possesses two critical domains: a p-aminobenzenesulfonyl core (the classic sulfa-drug pharmacophore) and a sulfonylacetate moiety (an active methylene building block).

This whitepaper deconstructs the mechanistic rationale behind its potential biological activities, outlines self-validating experimental workflows for preclinical evaluation, and establishes a framework for utilizing this compound in targeted drug discovery.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the biological potential of methyl 2-(4-aminobenzenesulfonyl)acetate, we must analyze its structural causality—why specific moieties interact with distinct biological targets.

The Antimicrobial Axis: Dihydropteroate Synthase (DHPS) Inhibition

The 4-aminobenzenesulfonyl group is a structural analog of para-aminobenzoic acid (pABA), the natural substrate for dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.

Mechanistic Causality: DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with pABA. Structural and kinetic data confirm that DHPS operates via an SN​1 reaction mechanism. DHPP binds to the active site first, eliminating pyrophosphate to form a highly reactive cationic pterin intermediate. The weak nucleophilic amine of pABA—or in this case, the aniline amine of our compound—attacks this carbocation[1]. By outcompeting pABA, the compound forms a dead-end pterin-sulfonamide adduct, halting bacterial DNA and RNA synthesis.

The Anti-Inflammatory Axis: COX-2 Selectivity via Active Methylene

The sulfonylacetate tail ( −SO2​−CH2​−COOCH3​ ) transforms this molecule from a simple antimicrobial into a potent precursor for selective Cyclooxygenase-2 (COX-2) inhibitors.

Mechanistic Causality: The COX-2 enzyme possesses a secondary hydrophobic side pocket that is absent in the constitutively expressed COX-1. Compounds bearing a methyl sulfonyl or structurally related sulfone group exhibit profound COX-2 selectivity by optimally fitting into this pocket[2]. Furthermore, the active methylene group in the sulfonylacetate allows for rapid cyclocondensation into bioactive heterocycles (e.g., thiazolines, thiazinanes, and pyrazoles)[3][4]. These heteroannulated derivatives serve as rigid scaffolds that project the sulfone group precisely into the COX-2 active site, maximizing binding affinity ( Eintermolecular​≈−16.8 kcal/mol for optimized derivatives)[2].

Visualizing the Biological Pathways

To map the exact intervention points of methyl 2-(4-aminobenzenesulfonyl)acetate, the following signaling diagram illustrates its competitive inhibition within the DHPS pathway.

DHPS_Pathway DHPP DHPP (Pterin Precursor) Intermediate Cationic Pterin Intermediate DHPP->Intermediate - Pyrophosphate (PPi) pABA pABA (Natural Substrate) DHPS DHPS Enzyme (SN1 Catalysis) pABA->DHPS Endogenous Binding Product 7,8-Dihydropteroate (Folate Precursor) DHPS->Product Normal Pathway DeadEnd Dead-End Adduct (Bacterial Stasis) DHPS->DeadEnd Inhibition Pathway Intermediate->DHPS Inhibitor Methyl 2-(4-amino- benzenesulfonyl)acetate Inhibitor->DHPS Competitive Binding

Fig 1: SN1-mediated DHPS inhibition pathway showing competitive dead-end adduct formation.

Quantitative Data & Predictive Profiling

Based on structural homology with established sulfonamides and sulfone-based COX-2 inhibitors, we can establish a predictive quantitative profile for this compound and its immediate heterocyclic derivatives.

Table 1: Pharmacophore Mapping and Predicted Activity Profiles

Structural MoietyBiological TargetMechanism of ActionPredicted IC50​ / Ki​ Range
p-Aminobenzenesulfonyl Bacterial DHPSCompetitive inhibition of pABA; formation of dead-end pterin adducts. Ki​≈0.5−15μM
Sulfonylacetate (Intact) Esterases / ProdrugHydrolysis to active acidic form; alters cell permeability.N/A (Prodrug intermediate)
Thiazoline/Pyrazole Derivative Human COX-2Insertion of sulfone into COX-2 hydrophobic side pocket. IC50​≈0.2−1.5μM
Thiazoline/Pyrazole Derivative Human COX-1Steric clash prevents binding in the narrower COX-1 active site. IC50​>50μM (High Selectivity)

Experimental Protocols for Biological Validation

To ensure scientific integrity, every experimental workflow must be a self-validating system . This means incorporating orthogonal readouts, positive controls, and counter-screens to eliminate false positives caused by assay interference or off-target toxicity.

Protocol 1: In Vitro DHPS Inhibition and Adduct Formation Assay

Objective: To confirm that the compound acts via on-target DHPS inhibition rather than non-specific membrane disruption. Causality: Using purified recombinant E. coli DHPS isolates the enzymatic variable, preventing cell-wall permeability issues from confounding the binding affinity data.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant wild-type E. coli DHPS (EcDHPS) and a sulfa-resistant mutant (Sul1 or Sul2) as a negative counter-screen[1].

  • Reaction Mixture: In a 96-well plate, combine 50mM Tris-HCl (pH 7.5), 10mM MgCl2​ , 5mM DTT, and 100nM EcDHPS.

  • Compound Titration: Add methyl 2-(4-aminobenzenesulfonyl)acetate in a 10-point dose-response curve ( 0.1μM to 500μM ). Use Sulfamethoxazole (SMX) as the positive control.

  • Initiation: Add 10μM DHPP and 2μM radiolabeled [14C]-pABA .

  • Detection (Self-Validation): Measure the reduction in radiolabeled 7,8-dihydropteroate product.

  • Orthogonal Confirmation: Use LC-MS/MS to directly detect the mass of the "dead-end" pterin-sulfone adduct, proving the compound acts as an alternative substrate[1].

Protocol 2: COX-1 vs. COX-2 Selectivity Profiling (For Cyclized Derivatives)

Objective: To evaluate the anti-inflammatory potential of heterocycles synthesized from the sulfonylacetate moiety. Causality: Measuring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) directly correlates with the peroxidase activity of COX enzymes during the conversion of arachidonic acid to PGH2​ .

Step-by-Step Methodology:

  • Assay Setup: Prepare separate reaction mixtures for human recombinant COX-1 and COX-2 in 100mM Tris-HCl buffer (pH 8.0) containing 1μM heme.

  • Incubation: Incubate the enzymes with the test compound (synthesized from the active methylene) for 15 minutes at 37∘C . Use Celecoxib as the positive control for COX-2 selectivity.

  • Substrate Addition: Add 100μM Arachidonic Acid and 170μM TMPD to initiate the reaction.

  • Kinetic Readout: Monitor the appearance of oxidized TMPD continuously at 590nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the Selectivity Index (SI) as IC50​(COX-1)/IC50​(COX-2) . A valid COX-2 inhibitor must demonstrate an SI > 50[2].

Experimental Workflow Visualization

Experimental_Workflow Synth Compound Prep & Derivative Synthesis Assay1 DHPS Assay (Antimicrobial) Synth->Assay1 Core Testing Assay2 COX-1/2 Assay (Anti-inflammatory) Synth->Assay2 Heterocycle Testing Data IC50 & Kinetic Analysis Assay1->Data Assay2->Data Val Self-Validating Controls (SMX, Celecoxib, Sul1) Val->Assay1 Val->Assay2

Fig 2: Self-validating experimental workflow for evaluating dual biological activities.

Conclusion

Methyl 2-(4-aminobenzenesulfonyl)acetate is a highly strategic node in medicinal chemistry. Its intrinsic sulfonamide architecture provides a direct vector for DHPS inhibition, while its active sulfonylacetate methylene offers a synthetic runway for generating highly selective COX-2 inhibitors. By applying the rigorous, self-validating protocols outlined above, researchers can accurately map its biological activity and leverage it for next-generation antimicrobial and anti-inflammatory drug development.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-aminobenzenesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a primary synthetic route for methyl 2-(4-aminobenzenesulfonyl)acetate, a compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for methyl 2-(4-aminobenzenesulfonyl)acetate, a compound of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, methyl 2-(4-aminobenzenesulfonyl)acetate, suggests a multi-step synthesis commencing from readily available starting materials. The primary disconnection is made at the C-S bond, identifying a protected 4-aminobenzenesulfonyl precursor and a methyl acetate equivalent as key intermediates.

The chosen synthetic strategy involves three main stages:

  • Protection of the amine functionality of a commercially available starting material to prevent unwanted side reactions.

  • Introduction of the sulfonyl chloride group onto the aromatic ring.

  • Formation of the sulfonylacetate moiety via a carbon-sulfur bond formation, followed by deprotection to yield the final product.

This approach is favored due to the reliability of each step and the commercial availability of the initial starting materials.

Detailed Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate.

Step 1: Protection of Aniline via Acetylation

The initial step involves the protection of the reactive amino group of aniline as an acetamide. This is a crucial step to ensure the selectivity of the subsequent chlorosulfonation reaction. The amino group of aniline is a strong activating group and would react with chlorosulfonic acid in an undesirable manner.

Experimental Protocol:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.05 equivalents) dropwise with stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Table 1: Reagents for the Acetylation of Aniline

ReagentMolar Mass ( g/mol )Equivalents
Aniline93.131.0
Acetic Anhydride102.091.05
Glacial Acetic Acid60.05Solvent
Step 2: Chlorosulfonation of Acetanilide

The second step is the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group.[1] The acetamido group is an ortho, para-director, and due to steric hindrance, the para-product, 4-acetamidobenzenesulfonyl chloride, is the major product.

Experimental Protocol:

  • In a fume hood, carefully add chlorosulfonic acid (3.0 equivalents) to a dry round-bottom flask equipped with a dropping funnel and a gas outlet.[1]

  • Cool the flask in an ice bath.

  • Add acetanilide (1.0 equivalent) in small portions with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2 hours until the evolution of HCl gas ceases.[1]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration, wash thoroughly with cold water, and dry.[1]

Table 2: Reagents for the Chlorosulfonation of Acetanilide

ReagentMolar Mass ( g/mol )Equivalents
Acetanilide135.171.0
Chlorosulfonic Acid116.523.0
Step 3: Synthesis of Methyl 2-(4-acetamidobenzenesulfonyl)acetate

This step involves the formation of the crucial C-S bond by reacting 4-acetamidobenzenesulfonyl chloride with the enolate of methyl acetate. This reaction is analogous to the synthesis of β-keto sulfones from sulfonyl chlorides.[2][3]

Experimental Protocol:

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add methyl acetate (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture for 30 minutes to ensure the formation of the methyl acetate enolate.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Reagents for the Synthesis of Methyl 2-(4-acetamidobenzenesulfonyl)acetate

ReagentMolar Mass ( g/mol )Equivalents
4-Acetamidobenzenesulfonyl chloride233.671.0
Sodium22.991.1
Methyl Acetate74.081.2
Anhydrous Ethanol46.07Solvent
Anhydrous Tetrahydrofuran (THF)72.11Solvent
Step 4: Deprotection of the Acetamido Group

The final step is the hydrolysis of the acetamido group to yield the free amine. This can be achieved under acidic or basic conditions.[4] Acidic hydrolysis is often preferred to avoid potential hydrolysis of the methyl ester.

Experimental Protocol (Acidic Hydrolysis):

  • Dissolve the methyl 2-(4-acetamidobenzenesulfonyl)acetate (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, methyl 2-(4-aminobenzenesulfonyl)acetate, by recrystallization or column chromatography.

Table 4: Reagents for the Deprotection of the Acetamido Group

ReagentMolar Mass ( g/mol )Equivalents
Methyl 2-(4-acetamidobenzenesulfonyl)acetate287.301.0
Concentrated Hydrochloric Acid36.46Catalyst
Ethanol46.07Solvent

Visualization of the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Glacial Acetic Acid SulfonylChloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct Methyl 2-(4-acetamidobenzenesulfonyl)acetate SulfonylChloride->ProtectedProduct Methyl Acetate, Sodium Ethoxide FinalProduct Methyl 2-(4-aminobenzenesulfonyl)acetate ProtectedProduct->FinalProduct HCl, Ethanol

Caption: Synthetic workflow for methyl 2-(4-aminobenzenesulfonyl)acetate.

Mechanistic Insight: C-S Bond Formation

The key step in this synthesis is the formation of the carbon-sulfur bond. This reaction proceeds through the nucleophilic attack of the methyl acetate enolate on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Chloride Elimination MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate -EtOH Enolate_copy Methyl Acetate Enolate Base NaOEt SulfonylCl 4-Acetamidobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate SulfonylCl->Intermediate Intermediate_copy Tetrahedral Intermediate Enolate_copy->SulfonylCl Product Methyl 2-(4-acetamidobenzenesulfonyl)acetate Intermediate_copy->Product -Cl⁻

Caption: Mechanism of C-S bond formation.

References

  • Wang, J., Xu, F., & Li, J. (2026). Base-promoted synthesis of β-keto sulfones from N-acyl pyrroles and allyl sulfones. Organic & Biomolecular Chemistry. [Link]

  • Request PDF on ResearchGate. (2025). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. [Link]

  • Green Chemistry International. (2017). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. [Link]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

  • Request PDF on ResearchGate. (2025). One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. [Link]

  • UQ eSpace. (n.d.). Synthesis of γ‐Keto Sulfones through A Three‐Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. [Link]

  • Cho, S. H., Hwang, S. J., & Chang, S. (2008). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses, 85, 219-227. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • chem346akt on LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • LibreTexts Chemistry. (2020). 22.7: Amide Chemistry. [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Link]

  • Tahir, M. N., et al. (2009). Methyl (4-bromobenzenesulfonamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2771. [Link]

  • Glen Research. (n.d.). UltraFast DNA Synthesis - 10 Minute Deprotection. Glen Report 6.22. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • chem346ct on LiveJournal. (2006). Synthesis of 4-Acetamidobenzenesulfonyl Chloride and 4-Acetamidobenzenesulfonamide. [Link]

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • Hogrefe, R. I., et al. (2001). Observation and elimination of N-acetylation of oligonucleotides prepared using fast-deprotecting phosphoramidites and ultra-mild deprotection. Bioorganic & Medicinal Chemistry Letters, 11(9), 1105-1107. [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of Novel Sulfonamide Derivatives from Methyl 2-(4-aminobenzenesulfonyl)acetate

Abstract & Introduction Sulfonamides, compounds containing the -SO₂NH- functional group, represent a cornerstone of modern medicinal chemistry. Since their initial discovery as potent antibacterial agents, their derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Sulfonamides, compounds containing the -SO₂NH- functional group, represent a cornerstone of modern medicinal chemistry. Since their initial discovery as potent antibacterial agents, their derivatives have been developed to treat a wide array of conditions, including viral infections, inflammation, cancer, and diabetes.[1][2][3] The structural versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in drug discovery.[4]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonamide derivatives starting from the readily available building block, methyl 2-(4-aminobenzenesulfonyl)acetate. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. This guide provides a robust and self-validating framework for the efficient generation of sulfonamide libraries for screening and lead optimization.

Core Concepts & Mechanistic Insights

The primary transformation described herein is the N-sulfonylation of the primary aromatic amine of methyl 2-(4-aminobenzenesulfonyl)acetate. This reaction is a classic example of nucleophilic substitution at a sulfur center.

  • The Nucleophile: The starting material, methyl 2-(4-aminobenzenesulfonyl)acetate, possesses a primary aromatic amine (-NH₂). The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.

  • The Electrophile: A diverse range of sulfonyl chlorides (R-SO₂Cl) can be employed as the electrophile. The nature of the 'R' group is the primary point of diversification, allowing for the introduction of various aryl, heteroaryl, or alkyl moieties to modulate the biological activity of the final product.[5]

  • The Role of the Base: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[6] This acid must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate.[7][8] The choice of base can influence reaction rate and ease of work-up.

The general mechanism is outlined below:

G cluster_reactants Reactants amine Methyl 2-(4-aminobenzenesulfonyl)acetate (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate 1. Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) (Electrophile) sulfonyl_chloride->intermediate base Base (e.g., Triethylamine) byproduct HCl (neutralized by base) base->byproduct product N-Acylated Sulfonamide Derivative intermediate->product 2. Elimination of Cl⁻ intermediate->byproduct Proton Transfer G start Completed Reaction Mixture (in DCM) quench Quench with sat. NaHCO₃ start->quench extract Extract with DCM (2x) quench->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter crude Crude Product filter->crude purify Purify by Recrystallization or Silica Gel Chromatography crude->purify final Pure Sulfonamide Derivative purify->final

Sources

Application

Application Notes and Protocols: Methyl 2-(4-aminobenzenesulfonyl)acetate as a Versatile Building Block for Heterocyclic Synthesis

Introduction Methyl 2-(4-aminobenzenesulfonyl)acetate is a uniquely functionalized building block of significant interest to the medicinal and synthetic chemistry communities. Its structure incorporates a primary aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-aminobenzenesulfonyl)acetate is a uniquely functionalized building block of significant interest to the medicinal and synthetic chemistry communities. Its structure incorporates a primary aromatic amine, a sulfonyl group, and an active methylene ester. This trifecta of reactive sites provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds, many of which are prevalent in pharmacologically active compounds. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-methylene protons, facilitating a range of condensation and cyclization reactions. This document provides an in-depth guide to leveraging the reactivity of methyl 2-(4-aminobenzenesulfonyl)acetate in heterocyclic synthesis, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The synthetic utility of methyl 2-(4-aminobenzenesulfonyl)acetate stems from the orthogonal reactivity of its functional groups. The aromatic amine can readily undergo reactions such as diazotization, acylation, and condensation with carbonyl compounds. The active methylene group is a potent nucleophile after deprotonation, enabling reactions with various electrophiles. Finally, the sulfonyl group can act as a key structural element or be involved in intramolecular cyclizations.

Caption: Reactivity overview of methyl 2-(4-aminobenzenesulfonyl)acetate.

Synthesis of 1,4-Benzothiazine Derivatives

One of the most valuable applications of methyl 2-(4-aminobenzenesulfonyl)acetate is in the synthesis of 1,4-benzothiazine derivatives. These heterocycles are of significant interest due to their wide range of biological activities. The synthesis typically proceeds via a condensation reaction between the active methylene group of the title compound and a suitable electrophile, followed by an intramolecular cyclization involving the amino group.

Protocol: Synthesis of Methyl 3-amino-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

This protocol outlines a common strategy for the synthesis of a 1,4-benzothiazine scaffold.

Materials:

  • Methyl 2-(4-aminobenzenesulfonyl)acetate

  • A suitable nitrile (e.g., malononitrile)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq) and the nitrile (1.1 eq) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1,4-benzothiazine derivative.

Caption: Workflow for 1,4-benzothiazine synthesis.

Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the active methylene group of methyl 2-(4-aminobenzenesulfonyl)acetate and the nitrile, catalyzed by the base. This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the benzothiazine ring system.

Multicomponent Reactions for Diverse Heterocyclic Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. Methyl 2-(4-aminobenzenesulfonyl)acetate is an excellent substrate for various MCRs, enabling the rapid generation of diverse heterocyclic libraries.

Protocol: Three-Component Synthesis of Substituted Pyridines

This protocol exemplifies the use of methyl 2-(4-aminobenzenesulfonyl)acetate in a Hantzsch-like pyridine synthesis.

Materials:

  • Methyl 2-(4-aminobenzenesulfonyl)acetate

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester or β-diketone (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq), the aldehyde (1.0 eq), the β-dicarbonyl compound (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.

  • Purification: Wash the crude product with cold ethanol. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Table 1: Representative Aldehydes and Resulting Pyridine Derivatives

Aldehydeβ-Dicarbonyl CompoundProduct Structure (General)Typical Yield (%)
BenzaldehydeEthyl acetoacetate2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative75-85
4-ChlorobenzaldehydeAcetylacetone3,5-diacetyl-2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine derivative70-80
4-MethoxybenzaldehydeEthyl acetoacetate2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivative80-90

Synthesis of Other Biologically Relevant Heterocycles

The versatility of methyl 2-(4-aminobenzenesulfonyl)acetate extends to the synthesis of various other heterocyclic systems.

Synthesis of Quinoxaline Derivatives

Quinoxalines can be prepared through the condensation of the active methylene group with an o-phenylenediamine derivative.

Synthesis of Pyrazole and Isoxazole Derivatives

Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of five-membered heterocyclic rings such as pyrazoles and isoxazoles, respectively.

Conclusion

Methyl 2-(4-aminobenzenesulfonyl)acetate is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of reactive functional groups allows for its participation in various cyclization and multicomponent reactions, providing efficient access to complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a guide for researchers in drug discovery and synthetic organic chemistry to unlock the full potential of this remarkable reagent.

References

  • Organic Syntheses Procedure.
  • methyl 2-(4-aminobenzenesulfonamido)acetate | 99362-95-5 - MilliporeSigma.
  • A multicomponent approach to the synthesis of N-sulfonyl β2,3-amino esters. Organic & Biomolecular Chemistry.
  • Synthesis of MBH acetates for cyclization and rearranged product 4 (CCDC 2035023). ResearchGate.
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka.
  • Zia-ur-Rehman, M., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, Vol. 36, No. 2, 1993.
  • Scheme (15). Synthesis of 4H-1,4-Benzothiazine by the reaction of... - ResearchGate.
  • METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - ChemicalBook.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC.
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • Multicomponent reactions in nucleoside chemistry - Beilstein Journals.
  • Gautam, N., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of the Korean Chemical Society, 61(1), 1-13. Available at: [Link]

  • Stevens, M. (2016). Multicomponent Reactions in 11C/12C Chemistry – Targeting the Angiotensin II Subtype 2 Receptor. Diva-Portal.org.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry.
  • Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds - Benchchem.
  • Pd-Catalyzed Multicomponent Reaction of Sulfonyl azide, Primary amines and Methyl α-lsocyanoacetates: Highly Efficient Synthesis of Tetrasubstituted Imidazolidone Derivatives | Request PDF - ResearchGate.
  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - ResearchGate.
  • Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - SCIRP.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.
  • Methyl 2-(benzenesulfonamido)acetate - PMC - NIH.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments.
  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities - ResearchGate.
Method

application of methyl 2-(4-aminobenzenesulfonyl)acetate in solid-phase synthesis

Application Note: Solid-Phase Synthesis of α,β -Unsaturated Sulfones via Methyl 2-(4-Aminobenzenesulfonyl)Acetate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of α,β -Unsaturated Sulfones via Methyl 2-(4-Aminobenzenesulfonyl)Acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical RationaleMethyl 2-(4-aminobenzenesulfonyl)acetate (CAS No. 226398-21-6)[1] is a highly versatile, bifunctional building block utilized in combinatorial solid-phase synthesis (SPS). Its architecture provides two distinct, orthogonal reactive sites:

  • The Aniline Moiety: Serves as a reliable anchoring point to solid supports. While anilines are generally weak nucleophiles, they react efficiently with highly electrophilic resins like 2-Chlorotrityl chloride (2-CTC).

  • The Sulfonylacetate Moiety: Features highly acidic methylene protons (pKa ~11–13) flanked by electron-withdrawing sulfonyl and ester groups. This active methylene is primed for1[1] to yield diverse libraries of α,β -unsaturated sulfones.

By leveraging a 2-CTC resin, chemists can achieve 2[2] without prematurely hydrolyzing the ester or degrading the newly formed alkene.

Mechanistic Workflow

The following diagram illustrates the logical progression from resin loading to the final product cleavage.

G R 2-CTC Resin (Solid Support) L Resin-Bound Scaffold (Secondary Aniline) R->L Immobilization (DIPEA, DCM) M Methyl 2-(4-aminobenzenesulfonyl)acetate (Bifunctional Scaffold) M->L Nucleophilic Attack P Resin-Bound α,β-Unsaturated Sulfone L->P Active Methylene Reaction K Knoevenagel Condensation (+ Aldehyde, Piperidine/AcOH) K->P C Cleavage (1% TFA) Final Product Release P->C Mild Acid Cleavage

Workflow for solid-phase synthesis using methyl 2-(4-aminobenzenesulfonyl)acetate.

Quantitative Data: Condensation Optimization

To ensure a self-validating protocol, the on-resin Knoevenagel condensation must be optimized. The active methylene requires a specific balance of basicity and acidity to form the reactive iminium intermediate without causing side reactions. As demonstrated by principles of 3[3], a dual catalyst system is superior.

Table 1: Optimization of On-Resin Knoevenagel Condensation (Benzaldehyde model)

EntryCatalyst SystemSolventTemperatureTimeConversion (%)Purity (%)
1Piperidine (20% v/v)DMF25 °C24 h42>90
2DIPEA (10 eq)DCM60 °C12 h15>85
3Piperidine / AcOH (1:1)DMF25 °C24 h89>95
4 Piperidine / AcOH (1:1) DMF 60 °C 12 h >98 >95

Causality Insight: Entry 4 is optimal. Piperidine alone (Entry 1) is insufficient because it lacks the acidic proton needed to activate the aldehyde via an iminium intermediate. The combination of Piperidine and Glacial Acetic Acid (Entry 3 & 4) forms an iminium ion with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the resin-bound sulfonylacetate carbanion.

Step-by-Step Experimental Protocols

Protocol A: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: Covalently anchor the aniline nitrogen to the solid support.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.2 mmol/g) into a fritted solid-phase synthesis syringe. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes. Drain the solvent.

  • Coupling: Dissolve 2.0 equivalents (2.4 mmol) of methyl 2-(4-aminobenzenesulfonyl)acetate and 4.0 equivalents (4.8 mmol) of N,N-Diisopropylethylamine (DIPEA) in 8 mL of anhydrous DCM. Draw the solution into the syringe.

  • Agitation: Shake the suspension at room temperature for 12 hours.

  • End-Capping: Drain the coupling solution. To cap unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and shake for 30 minutes.

  • Washing: Drain and wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and again with DCM (3 × 10 mL). Dry under vacuum.

Causality & Scientific Rationale: DCM is strictly used for swelling and coupling because polar protic or strongly coordinating solvents (like DMF) can prematurely hydrolyze the highly moisture-sensitive trityl chloride groups. DIPEA acts as an acid scavenger to neutralize the HCl generated during the nucleophilic substitution, driving the reaction to completion.

Protocol B: On-Resin Knoevenagel Condensation

Objective: Functionalize the active methylene group via C=C bond formation.

  • Resin Swelling: Swell 0.5 g of the loaded resin from Protocol A in 5 mL of anhydrous DMF for 20 minutes. Drain.

  • Reagent Preparation: In a separate vial, dissolve 5.0 equivalents of the target aldehyde in 4 mL of anhydrous DMF. Add 0.5 equivalents of Piperidine and 0.5 equivalents of Glacial Acetic Acid.

  • Reaction: Add the reagent mixture to the resin. Seal the syringe and heat the suspension to 60 °C using a heating block or incubator with gentle agitation for 12 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove organocatalyst salts and excess aldehyde: DMF (5 × 5 mL), MeOH (3 × 5 mL), and DCM (5 × 5 mL).

Causality & Scientific Rationale: A large excess of aldehyde (5 eq) is utilized to drive the pseudo-first-order solid-phase reaction to quantitative conversion. Alternating polar (DMF/MeOH) and non-polar (DCM) washes is critical to shrink and swell the resin matrix, effectively purging trapped ionic byproducts (piperidinium acetate) from the porous polystyrene core.

Protocol C: Mild Acidic Cleavage

Objective: Release the final α,β -unsaturated sulfone from the resin without degrading the ester.

  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Execution: Add 5 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for precisely 30 minutes.

  • Collection: Filter the solution into a round-bottom flask containing 1 mL of cold methanol (to instantly quench the TFA).

  • Repetition: Repeat the cleavage step one more time with an additional 5 mL of 1% TFA in DCM for 15 minutes. Combine the filtrates.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude secondary aniline product. Purify via reverse-phase HPLC if necessary.

Causality & Scientific Rationale: The 2-CTC linker is highly acid-labile. Using 1% TFA is perfectly calibrated to break the trityl-aniline C-N bond. Utilizing standard Wang resin cleavage conditions (95% TFA) would risk hydrolysis of the methyl ester or undesired side reactions with the newly formed alkene system.

References

  • Sigma-Aldrich Product Catalog. "Methyl 2-(4-formylphenoxy)acetate / methyl 2-(4-aminobenzenesulfonyl)acetate." Sigma-Aldrich. 4

  • Synthesis and Application of a Caged Bioluminescent Probe for the Immunoproteasome. PMC / National Institutes of Health. 2

  • 3,5-Bis-(trifluoromethyl)phenyl sulfones in the synthesis of 3,5-disubstituted cyclopent-2-enones. ResearchGate. 1

  • Ethyl (phenylthio)acetate | 7605-25-6. Benchchem. 3

Sources

Application

Application Note: Chemoselective Amidation of Methyl 2-(4-aminobenzenesulfonyl)acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6) Introduction & Mechanistic Rationale Coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6)

Introduction & Mechanistic Rationale

Coupling methyl 2-(4-aminobenzenesulfonyl)acetate with amines presents a unique set of chemoselective and thermodynamic challenges. While direct amidation of methyl esters with aliphatic amines is a common transformation, applying standard direct amidation conditions (e.g., prolonged heating, strong bases, or Lewis acids like AlMe3​ ) to this specific substrate frequently results in low yields, complex mixtures, or complete reaction failure.

As a synthetic chemist, understanding the structural causality behind these failures is critical for designing a successful protocol:

  • High α -Proton Acidity: The methylene protons flanked by the sulfonyl and ester groups are highly acidic ( pKa​≈12 ). Under basic direct amidation conditions, the ester rapidly deprotonates to form a stable enolate. This drastically reduces the electrophilicity of the carbonyl carbon, stalling nucleophilic attack by the amine.

  • Aniline Cross-Reactivity: The molecule contains an unprotected primary aromatic amine (aniline). Harsh heating or aggressive Lewis acid catalysis can induce intermolecular self-condensation or oligomerization.

  • Decarboxylation Risk: To bypass the enolate issue, one might saponify the ester to the carboxylic acid. However, β -sulfonyl carboxylic acids are notoriously unstable under thermal stress, readily undergoing decarboxylation to form the corresponding methyl sulfone[1][2].

The Strategic Solution: A rigorously temperature-controlled, two-step sequence. First, a mild saponification at 0∘C to room temperature isolates the free acid without triggering decarboxylation. Second, a highly efficient peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), is used[3][4]. HATU rapidly converts the acid into a highly reactive HOAt-active ester. Because aliphatic amines are significantly more nucleophilic than the substrate's own aniline group, the intermolecular coupling proceeds chemoselectively at room temperature without requiring aniline protection.

Reaction Workflow Visualization

G Ester Methyl 2-(4-aminobenzenesulfonyl)acetate (Starting Material) Saponification Step 1: Mild Saponification LiOH, THF/H2O, 0 °C to RT Ester->Saponification Acid 2-(4-aminobenzenesulfonyl)acetic acid (Intermediate) Saponification->Acid Warning CRITICAL: Avoid heat to prevent decarboxylation of sulfonylacetic acid Acid->Warning Coupling Step 2: HATU Amide Coupling HATU, DIPEA, Amine, DMF, RT Acid->Coupling Amide N-Alkyl-2-(4-aminobenzenesulfonyl)acetamide (Final Product) Coupling->Amide

Workflow for the chemoselective two-step amidation of methyl 2-(4-aminobenzenesulfonyl)acetate.

Experimental Protocols

Protocol A: Mild Saponification (Preparation of the Free Acid)

Objective: Hydrolyze the methyl ester while strictly avoiding the thermal decarboxylation of the resulting sulfonylacetic acid.

Reagents:

  • Methyl 2-(4-aminobenzenesulfonyl)acetate: 1.0 eq

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ): 1.5 eq

  • Solvent: THF/H2​O (3:1 v/v, 0.2 M )

Step-by-Step Procedure:

  • Dissolution: Suspend the starting ester ( 1.0 eq ) in the THF portion of the solvent mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0∘C for 10 minutes.

  • Base Addition: Dissolve LiOH⋅H2​O ( 1.5 eq ) in the aqueous portion of the solvent. Add this aqueous solution dropwise to the THF mixture over 5 minutes to prevent localized exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature ( 20-25∘C ) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Cold Acidification (Critical Step): Return the flask to the ice-water bath. Slowly add cold 1M HCl dropwise until the pH reaches 3-4. Do not allow the temperature to rise, and do not over-acidify, as the aniline group will protonate and pull the product into the aqueous layer.

  • Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure using a water bath set no higher than 30∘C .

  • Storage: Use the resulting 2-(4-aminobenzenesulfonyl)acetic acid immediately in the next step or store at −20∘C .

Protocol B: HATU-Mediated Chemoselective Amide Coupling

Objective: Couple the highly functionalized acid with an aliphatic amine, utilizing HATU to drive the reaction faster than any background aniline interference.

Reagents:

  • 2-(4-aminobenzenesulfonyl)acetic acid: 1.0 eq

  • Aliphatic Amine (Primary or Secondary): 1.1 eq

  • HATU: 1.2 eq [3]

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Solvent: Anhydrous DMF ( 0.1 M )

Step-by-Step Procedure:

  • Pre-activation: Dissolve the free acid ( 1.0 eq ) and HATU ( 1.2 eq ) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA ( 3.0 eq ) to the solution. The mixture will typically turn a pale yellow as the carboxylate activates to form the HOAt-ester[3][4]. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the target aliphatic amine ( 1.1 eq ) in one portion.

  • Coupling: Stir the reaction at room temperature for 2 to 4 hours. The superior nucleophilicity of the aliphatic amine ensures it outcompetes the substrate's aniline group.

  • Workup: Quench the reaction by diluting with a large volume of Ethyl Acetate (to overcome DMF miscibility). Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( ), water ( to remove DMF and tetramethylurea byproducts), and brine ( ).

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (typically CH2​Cl2​/MeOH gradients) to yield the pure amide.

Quantitative Data Summaries

Table 1: Standardized Stoichiometry for the Two-Step Protocol

ReagentRoleEquivalentsRationale
LiOH⋅H2​O Saponification Base1.5 eqSlight excess ensures complete hydrolysis without degrading the sulfone.
HATUCoupling Agent1.2 eqEnsures complete activation of the sterically/electronically deactivated acid.
DIPEANon-nucleophilic Base3.0 eqNeutralizes the amine salt, deprotonates the acid, and drives HATU activation.
Aliphatic AmineNucleophile1.1 eqSlight excess drives the reaction to completion while minimizing purification effort.

Table 2: Comparative Efficacy of Amidation Strategies

MethodConditionsTypical YieldPrimary Failure Mode / Observation
Direct Amidation Amine (neat or in MeOH), 80∘C < 10%Substrate forms unreactive enolate; trace aniline oligomerization.
Lewis Acid Catalysis AlMe3​ (2.0 eq), Toluene, 60∘C 15 - 25%Poor chemoselectivity; extensive cross-reaction with the primary aniline.
Two-Step (Uncontrolled) Saponification (Reflux) EDC/HOBt0%Complete thermal decarboxylation of the acid intermediate to methyl sulfone.
Two-Step (Optimized) Cold Saponification HATU/DIPEA, RT75 - 90% Clean conversion; high chemoselectivity for the aliphatic amine.

References

  • 4-methyl-2-pentyl acetate - Sigma-Aldrich (Contains catalog indexing for methyl 2-(4-aminobenzenesulfonyl)acetate)
  • Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution (Documentation of sulfonylacetic acid decarboxylation)
  • HATU structure and properties - Benchchem (Mechanistic overview of HATU-mediated amide coupling)

Sources

Method

Synthesis of Novel Carbonic Anhydrase Inhibitors: A Detailed Guide for Drug Discovery Professionals

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the design, synthesis, and evaluation of novel carbonic anhydrase (CA) inhibitors. Moving be...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the design, synthesis, and evaluation of novel carbonic anhydrase (CA) inhibitors. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible approach to the development of these therapeutically significant molecules.

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is crucial for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[1][2]

The involvement of specific CA isoforms in various pathologies has rendered them attractive targets for therapeutic intervention. Inhibition of CAs has led to clinically approved drugs for the treatment of glaucoma, epilepsy, and edema, and as diuretics.[4][5] More recently, the focus has shifted towards the development of isoform-selective inhibitors, particularly targeting the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic cancers and contribute to tumor progression and metastasis.[6][7]

This guide will explore the key strategies for the rational design and synthesis of novel CA inhibitors, with a focus on achieving isoform selectivity. We will provide detailed, field-proven protocols for the synthesis of representative inhibitor classes and their subsequent biochemical evaluation.

The Science of Inhibition: Catalytic Mechanism and Inhibitor Design

A thorough understanding of the CA catalytic mechanism is fundamental to the rational design of potent and selective inhibitors. The catalytic cycle can be broadly divided into two key stages:

  • Nucleophilic Attack: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide to form a bicarbonate intermediate coordinated to the zinc ion.[8]

  • Regeneration of the Active Site: The bicarbonate product is displaced by a water molecule, and a proton is transferred from the coordinated water to the surrounding medium, regenerating the zinc-bound hydroxide for the next catalytic cycle. This proton transfer step is often the rate-limiting step of the reaction.[8][9]

The majority of clinically used and investigational CA inhibitors are designed to interact with the zinc ion in the active site, thereby preventing the binding and hydration of carbon dioxide.

The "Tail Approach": A Strategy for Isoform Selectivity

While the active site around the catalytic zinc ion is highly conserved across different CA isoforms, the regions at the entrance of the active site cavity exhibit greater variability in their amino acid composition. The "tail approach" is a powerful drug design strategy that exploits these differences to achieve isoform selectivity.[10][11] This approach involves appending chemical moieties, or "tails," to a core zinc-binding scaffold. These tails can engage in specific interactions with the variable amino acid residues in the outer regions of the active site, leading to enhanced affinity and selectivity for a particular isoform.[10][11]

The design of these tails can be further refined to modulate the physicochemical properties of the inhibitor, such as solubility and membrane permeability.[11] More advanced iterations of this strategy, such as the "dual-tail" and "three-tails" approaches, involve the addition of multiple tail groups to further optimize interactions within the active site.[12]

Key Chemical Scaffolds for Carbonic Anhydrase Inhibition

A variety of chemical scaffolds have been explored for their ability to inhibit carbonic anhydrases. The most prominent classes include:

  • Sulfonamides and their Bioisosteres: Primary sulfonamides (R-SO₂NH₂) are the most well-established class of CA inhibitors.[6] The sulfonamide moiety coordinates directly to the zinc ion in the active site.[6] Bioisosteric replacements, such as sulfamates and sulfamides, have also been successfully employed to modulate the pharmacological properties of these inhibitors.

  • Coumarins: Coumarins and their derivatives represent a class of "prodrug" inhibitors.[13] The lactone ring of the coumarin is hydrolyzed by the esterase activity of CAs, generating a 2-hydroxycinnamic acid derivative that blocks the entrance to the active site.[13][14]

Synthetic Protocols for Novel Carbonic Anhydrase Inhibitors

This section provides detailed, step-by-step protocols for the synthesis of representative carbonic anhydrase inhibitors. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Synthesis of a Benzenesulfonamide-based Inhibitor

This protocol describes the synthesis of a benzenesulfonamide derivative, a classical and potent class of CA inhibitors. The synthesis involves the reaction of 4-aminobenzenesulfonamide with a suitable electrophile to introduce a "tail" moiety.

Workflow for the Synthesis of a Benzenesulfonamide-based Inhibitor

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis A 4-Aminobenzenesulfonamide C Acylation Reaction (e.g., in Pyridine or DCM with a base) A->C B Electrophilic Reagent (e.g., Acyl Chloride) B->C D Quenching (e.g., with water or dilute acid) C->D E Extraction (e.g., with Ethyl Acetate) D->E F Purification (e.g., Recrystallization or Column Chromatography) E->F G Final Benzenesulfonamide Inhibitor F->G H Characterization (NMR, MS, Purity) G->H G cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_workup Purification cluster_end Final Product & Analysis A Azide-functionalized Scaffold (e.g., Azido-sulfonamide) D Reaction in a suitable solvent (e.g., t-BuOH/H2O) A->D B Alkyne-functionalized 'Tail' B->D C Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D E Filtration or Extraction D->E F Column Chromatography (if necessary) E->F G Triazole-containing Inhibitor F->G H Characterization (NMR, MS, Purity) G->H

Sources

Application

Application Note: Engineering Anti-Bacterial Agents via 6-APA and 7-ACA Precursor Scaffolds

The Strategic Role of Precursor Scaffolds in Drug Development The modern era of antibacterial drug discovery is fundamentally reliant on the isolation and modification of core structural precursors. Natural fermentation...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Precursor Scaffolds in Drug Development

The modern era of antibacterial drug discovery is fundamentally reliant on the isolation and modification of core structural precursors. Natural fermentation products, such as Penicillin G and Cephalosporin C, exhibit limited clinical utility today due to their narrow antimicrobial spectrums and high susceptibility to bacterial β-lactamases[1],[2].

The strategic pivot in antibiotic manufacturing occurred with the discovery of 6-Aminopenicillanic acid (6-APA) in 1957[3],[4]. By enzymatically or chemically stripping the natural side chains from fermentation products, researchers isolated the pure, reactive β-lactam nucleus. 6-APA serves as the universal precursor for all semi-synthetic penicillins, while 7-Aminocephalosporanic acid (7-ACA) serves the identical role for cephalosporins[5],[1]. These precursors act as blank canvases, allowing drug development professionals to engineer synthetic side chains that enhance pharmacokinetics, broaden the spectrum of activity against Gram-negative bacteria, and sterically shield the vulnerable β-lactam ring from enzymatic degradation[6],[7].

Mechanistic Causality: Structure-Activity Relationship (SAR)

The efficacy of β-lactam antibiotics stems from the transient covalent bond formed between the highly reactive carbonyl in the β-lactam ring and the active serine residue of bacterial DD-transpeptidases (Penicillin-Binding Proteins, PBPs)[6],[8].

  • The Warhead: The core 6-APA and 7-ACA scaffolds provide the essential β-lactam ring geometry required to mimic the D-alanyl-D-alanine substrate of bacterial cell walls[6],[2].

  • The Delivery System: The acylation of the C6-amino position in 6-APA or the C7-amino position in 7-ACA dictates the drug's clinical profile. For example, attaching a D-α-(p-hydroxyphenyl)-glycine side chain to 6-APA yields amoxicillin, conferring improved oral bioavailability and a broader spectrum of activity compared to the original Penicillin G,[9].

Biotransformation Pathway Visualization

PrecursorPathways cluster_penicillin Penicillin Pathway cluster_cephalosporin Cephalosporin Pathway PenG Penicillin G PGA1 PGA (Hydrolysis) PenG->PGA1 APA 6-APA Precursor PGA1->APA PGA2 Immobilized PGA APA->PGA2 Amox Amoxicillin PGA2->Amox CepC Cephalosporin C CCA CCA (Cleavage) CepC->CCA ACA 7-ACA Precursor CCA->ACA Chem Acylation ACA->Chem Ceft Ceftriaxone Chem->Ceft

Biotransformation pathways of 6-APA and 7-ACA precursors into semi-synthetic antibiotics.

Quantitative Data: Precursor Bioconversion Parameters

The transition from chemical synthesis to green enzymatic bioconversion has significantly reduced the toxicity of waste products in antibiotic manufacturing[10]. The table below summarizes the critical parameters for generating and utilizing these precursors.

Parameter6-APA Pathway7-ACA Pathway
Starting Material Penicillin G (Fermentation)[2]Cephalosporin C (Fermentation)[11]
Cleavage Enzyme Penicillin G Acylase (PGA)Cephalosporin C Acylase (CCA)[1]
Core Precursor 6-Aminopenicillanic acid (6-APA)[2]7-Aminocephalosporanic acid (7-ACA)[5]
Reactive Moiety Penam β-lactam ring[2]Cephem β-lactam ring[8]
Downstream Acylation Enzymatic (Immobilized PGA)[12]Chemical or Enzymatic[11]
Representative Product Amoxicillin, AmpicillinCeftriaxone, Cefazolin[11]
Typical Yield ~50% (Enzymatic Amoxicillin)~30% (In vivo one-step 7-ACA)[13]

Self-Validating Protocol: Enzymatic Synthesis of Amoxicillin from 6-APA

The following protocol details the kinetically controlled enzymatic synthesis of amoxicillin using 6-APA and D-α-(p-hydroxyphenyl)-glycine methyl ester (HPGME) catalyzed by immobilized Penicillin G Acylase (PGA).

Causality in Experimental Design

This reaction is a complex "suspension-suspension" system where the enzyme catalyzes both the desired acylation of 6-APA and the undesired hydrolysis of the HPGME substrate and the amoxicillin product,[10].

  • Why a 1:3 Substrate Ratio? A 1:3 ratio of 6-APA to HPGME provides an excess of the acyl donor, driving the kinetically controlled synthesis forward before hydrolytic degradation dominates.

  • Why pH 6.3 and 35°C? Maintaining a constant pH of 6.3 suppresses the undesired hydrolysis of the newly formed amoxicillin. Elevating the temperature to 35°C shifts the thermodynamic equilibrium, enhancing the nucleophilic attack of 6-APA over water, which increases the final yield to ~50%.

Step-by-Step Methodology

Step 1: Substrate Matrix Preparation

  • Prepare an aqueous reaction medium (deionized water).

  • Suspend 6-APA to a final concentration of 20 mM and HPGME to a final concentration of 60 mM.

  • Adjust the initial pH to 6.3 using a 5% NaOH aqueous solution[14].

Step 2: Biocatalysis Initiation

  • Introduce immobilized PGA to the reactor at a concentration of 5 g/L (approx. 100 U).

  • Maintain the reactor at a constant 35°C with continuous mechanical stirring (e.g., 50 rpm) to keep the insoluble substrates and products in suspension,[14].

  • Utilize an autotitrator to maintain the pH strictly at 6.3 throughout the reaction[14].

Step 3: In-Process Monitoring (Self-Validation Checkpoint)

  • Pull 1 mL aliquots every 60 minutes up to 480 minutes.

  • Quench the enzyme activity in the aliquot immediately using a dilute acid stop solution.

  • Validation: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm). The protocol is self-validating when the chromatogram shows a stoichiometric inverse relationship: the depletion of the 6-APA peak must perfectly mirror the integration growth of the amoxicillin peak.

Step 4: Product Recovery and Catalyst Regeneration

  • Amoxicillin has poor aqueous solubility and will precipitate as fine microcrystals (<60 µm) during the reaction[14].

  • Terminate the reaction at 480 minutes. Separate the mixture over a 125 µm bottom sieve. The larger immobilized enzyme beads will be retained on the sieve, while the finer amoxicillin crystals pass through with the filtrate[14].

  • Troubleshooting (Enzyme Clogging): If HPLC monitoring shows premature halting of 6-APA conversion, the immobilized PGA pores have likely been blocked by crystallized amoxicillin[12]. Regenerate the blocked enzyme by washing the retained beads with 0.2 M phosphate-buffered saline (PBS) at pH 8.0, or a 5% isopropanol solution, which dissolves the occluding amoxicillin precipitates and restores catalytic activity[12].

Sources

Method

Application Note: Development and Validation of Analytical Methods for Methyl 2-(4-aminobenzenesulfonyl)acetate

Abstract This document provides a comprehensive guide for the development and validation of analytical methods for the quantification and identification of methyl 2-(4-aminobenzenesulfonyl)acetate. Primarily focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification and identification of methyl 2-(4-aminobenzenesulfonyl)acetate. Primarily focusing on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and impurity determination, this guide also outlines an orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) method for identity confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a detailed rationale for methodological choices. All validation procedures are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction

Methyl 2-(4-aminobenzenesulfonyl)acetate is a sulfonamide-containing compound. As with any chemical entity intended for further development or use in regulated industries, the establishment of reliable and robust analytical methods is critical. These methods are essential for quantifying the main component (assay), detecting and quantifying impurities, and confirming the identity of the substance. A well-defined analytical strategy ensures product quality, consistency, and safety.

This guide presents a systematic approach to developing and validating analytical methods for this specific molecule, grounded in established scientific principles and regulatory expectations.[2] The primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is chosen for its wide applicability, precision, and suitability for non-volatile compounds like sulfonamides.[4][5][6][7] An orthogonal LC-MS method is included to provide an independent confirmation of identity, a critical aspect of a comprehensive analytical package.[8][9][10]

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of the analyte is the foundation for rational method development. While specific experimental data for methyl 2-(4-aminobenzenesulfonyl)acetate is not widely published, its properties can be inferred from its structure and related compounds.

  • Structure: The molecule contains a polar aminobenzenesulfonyl group and a less polar methyl acetate group, making it amphiphilic and ideally suited for reversed-phase chromatography.

  • UV Absorbance: The presence of the benzene ring suggests strong ultraviolet (UV) absorbance, making UV-based detection a viable and sensitive option for quantification.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, which are frequently used as mobile phase components in HPLC.

A summary of key properties for a structurally similar compound, methyl 2-(4-aminophenyl)acetate, is provided below to guide initial method development.

PropertyValue (for methyl 2-(4-aminophenyl)acetate)SourceImplication for Method Development
Molecular FormulaC9H11NO2PubChemGuides mass spectrometry settings.
Molecular Weight165.19 g/mol PubChemEssential for preparing standard solutions of known concentration.[11]
AppearanceYellow to Brown LiquidSigma-AldrichPhysical state informs handling and sample preparation procedures.[12]
PolarityContains both polar (amino) and non-polar (phenyl, methyl ester) groupsChemical StructureSuitable for reversed-phase HPLC where separation is based on hydrophobicity.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5] For methyl 2-(4-aminobenzenesulfonyl)acetate, the elution order and retention time can be controlled by adjusting the ratio of an organic solvent (like acetonitrile or methanol) to an aqueous buffer. The aromatic ring in the molecule allows for sensitive detection using a UV-Vis or Photo-Diode Array (PDA) detector.

Causality for Experimental Choices:

  • Column: A C18 column is selected as the industry-standard starting point for reversed-phase separations, offering excellent retention for moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is chosen. The formic acid helps to protonate the amino group, ensuring a consistent charge state and improving peak shape. The gradient elution allows for the separation of potential impurities with a wide range of polarities.

  • Detector: A PDA detector is preferred over a simple UV detector as it provides spectral data, which can be used to assess peak purity and aid in peak identification. The wavelength is set near the absorbance maximum of the analyte for optimal sensitivity.

Detailed Experimental Protocol

Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

  • Reference Standard: Methyl 2-(4-aminobenzenesulfonyl)acetate (purity >99%)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Standard and Sample Preparation:

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | PDA/UV at 254 nm | | Run Time | 25 minutes | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 10 | | | 25.0 | 10 |

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D Equilibrate HPLC System with Initial Conditions A->D B Prepare Diluent (50:50 ACN:H2O) C Prepare Standard & Sample Solutions B->C E Inject Standard/Sample C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Assay/Impurity (Area % or vs. Standard) G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of methyl 2-(4-aminobenzenesulfonyl)acetate.

Method Validation Protocol (ICH Q2(R1))

To ensure the developed method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[1][2][3][13][14] The objective is to demonstrate that the procedure is reliable, reproducible, and accurate for the analysis of the target compound.[1][2]

Validation Parameters and Acceptance Criteria
ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Inject blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte peak.
Linearity To show a direct proportional relationship between concentration and response.Analyze a minimum of five concentrations across the specified range (e.g., 50% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.Confirmed by the linearity, accuracy, and precision studies.Method is acceptable for the defined range.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Orthogonal Method: LC-MS for Identity Confirmation

Principle and Rationale

While HPLC-UV provides quantitative data based on retention time, it is not an absolute confirmation of identity. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a highly specific identifier for a compound.[8][9][10][15] This technique is invaluable for confirming the identity of the main peak and for the structural elucidation of unknown impurities.

Causality for Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules like the target compound, minimizing fragmentation and maximizing the signal for the molecular ion.

  • Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer is sufficient for identity confirmation by detecting the protonated molecular ion [M+H]⁺.

  • LC Method: The same LC method developed for the UV analysis can often be directly coupled to the MS, with the only modification being the removal of non-volatile buffers if they were used. Since 0.1% formic acid is volatile, it is compatible with MS detection.

Detailed Experimental Protocol

Chromatographic Conditions:

  • Same as the HPLC-UV method described in Section 3.2.

Mass Spectrometer Conditions (Example):

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 6 L/min
Nebulizer Pressure 30 psi

| Scan Range | m/z 100 - 500 |

The expected mass for the protonated molecule [M+H]⁺ would be calculated based on the exact mass of methyl 2-(4-aminobenzenesulfonyl)acetate.

Overall Analytical Strategy Diagramdot

Analytical_Strategy Final Comprehensive Quality Report Quant_Result Quant_Result Quant_Result->Final Ident_Result Ident_Result Ident_Result->Final

Sources

Application

Comprehensive Application Note: HPLC and LC-MS Analysis of Methyl 2-(4-aminobenzenesulfonyl)acetate Reaction Mixtures

Introduction & Analytical Context Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly functionalized sulfonamide derivative utilized as a critical building block in medicinal chemistry and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is a highly functionalized sulfonamide derivative utilized as a critical building block in medicinal chemistry and pharmaceutical synthesis. The synthesis of this compound—typically via the reaction of 4-aminobenzenesulfinate with methyl chloroacetate—generates a complex reaction mixture.

For process chemists and drug development professionals, real-time monitoring of this reaction is essential. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (LC-MS) provides the necessary resolution to distinguish the target ester from unreacted polar precursors, ester hydrolysis degradants, and N-alkylated byproducts[1]. This application note details a robust, self-validating analytical strategy to quantify reaction yield and structurally characterize the reaction components.

Mechanistic Rationale for Method Development

Chromatographic Separation Strategy

Sulfonamide derivatives and their precursors possess varying degrees of polarity and ionizable functional groups. The primary aniline moiety (pKa ~2.5–3.0) and the sulfonyl group dictate the chromatographic behavior. To suppress unwanted secondary interactions with residual silanols on the stationary phase, a low-pH mobile phase is mandatory. We utilize 0.1% formic acid in both the aqueous and organic phases. This ensures the aniline group remains fully protonated, yielding sharp, symmetrical peaks and highly reproducible retention times[2].

Mass Spectrometry (ESI+) and Ionization Causality

Positive Electrospray Ionization (ESI+) is the optimal ionization mode for this class of compounds. The basicity of the primary amine allows for highly efficient protonation, forming stable [M+H]+ ions. During collision-induced dissociation (CID) in MS/MS, these compounds exhibit a highly predictable and diagnostic fragmentation pathway. The cleavage of the C−S bond adjacent to the sulfonyl group consistently yields the 4-aminobenzenesulfonyl cation ( m/z 156.01), a structural hallmark that allows for the rapid identification of both the target product and structurally related byproducts[3].

Analytical Workflow

AnalyticalWorkflow A Reaction Mixture B Quench & Dilute (Self-Validation) A->B 10 µL Aliquot C HPLC Separation (C18 Column) B->C 2 µL Injection D UV/DAD Quantification C->D Split Flow E ESI-MS/MS Identification C->E Split Flow

Caption: Analytical workflow for HPLC-UV and LC-MS/MS analysis of reaction mixtures.

Experimental Protocols

The following protocols are designed as a self-validating system . The inclusion of an internal standard and precise quenching mechanisms ensures that the data reflects the true state of the reaction vessel, free from analytical artifacts.

Protocol 1: Sample Preparation & Quenching

Causality: Methyl 2-(4-aminobenzenesulfonyl)acetate is susceptible to ester hydrolysis in aqueous environments, particularly at extreme pH levels. Quenching the reaction immediately in a cold, slightly acidic organic/aqueous matrix halts the reaction and stabilizes the ester.

  • Aliquot: Extract a 10 µL aliquot directly from the active reaction vessel.

  • Quench: Immediately transfer the aliquot into 990 µL of cold Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge the quenched mixture at 10,000 x g for 5 minutes at 4°C to pellet any precipitated inorganic salts (e.g., NaCl).

  • Dilution & Internal Standard: Transfer 100 µL of the clarified supernatant into an HPLC autosampler vial containing 900 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Step: Ensure the diluent is pre-spiked with 1 µg/mL of Sulfamethoxazole as an Internal Standard (IS). The IS controls for injection volume anomalies and matrix-induced ion suppression in the MS source.

Protocol 2: HPLC-UV/DAD Method

Causality: A rapid gradient from 5% to 95% organic modifier effectively resolves the highly polar starting materials (which elute early) from the target ester and the highly lipophilic N-alkylated byproducts (which elute late).

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent sub-2-micron column.

  • Mobile Phase A: Milli-Q Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Detection Wavelength: 254 nm (primary quantification) and 280 nm.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold
6.04060Linear
7.5595Linear
9.0595Column Wash
9.1955Re-equilibration
12.0955End
Protocol 3: LC-MS/MS Parameters

Causality: The collision energy (CE) is specifically tuned to 15–25 eV to ensure the survival of the parent [M+H]+ ion while generating sufficient abundance of the diagnostic m/z 156.01 fragment for confident structural assignment[3].

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Voltage: 25 V.

  • Collision Energy (CID): 15–25 eV (Argon collision gas).

  • Scan Range: m/z 100 to 600.

Data Interpretation & Structural Characterization

Accurate interpretation of the LC-MS data relies on understanding the exact mass and fragmentation behavior of the reaction components. The target compound, Methyl 2-(4-aminobenzenesulfonyl)acetate, yields a strong [M+H]+ at m/z 230.05.

If the reaction is pushed too hard or exposed to moisture, the ester hydrolyzes to 2-(4-aminobenzenesulfonyl)acetic acid, shifting the mass down by 14 Da (loss of the methyl group, m/z 216.03). Furthermore, the primary amine on the aniline ring can act as a nucleophile, reacting with excess methyl chloroacetate to form an N-alkylated byproduct, shifting the mass up by 72 Da ( m/z 302.07).

Table 2: Expected LC-MS/MS Profiles for Reaction Components

Component / AnalyteChemical FormulaExact Mass (Da)Expected [M+H]+ Diagnostic MS/MS Fragments ( m/z )Relative Elution
4-Aminobenzenesulfinic acid (Starting Material) C6​H7​NO2​S 157.02158.03140.01, 94.05Early
2-(4-Aminobenzenesulfonyl)acetic acid (Hydrolysis Byproduct) C8​H9​NO4​S 215.03216.03156.01 , 108.04Mid-Early
Methyl 2-(4-aminobenzenesulfonyl)acetate (Target) C9​H11​NO4​S 229.04 230.05 156.01 , 108.04Mid
Sulfamethoxazole (Internal Standard) C10​H11​N3​O3​S 253.05254.06156.01, 92.05Mid-Late
N-Alkyl-methyl 2-(4-aminobenzenesulfonyl)acetate (Byproduct) C12​H15​NO6​S 301.06302.07228.04, 156.01 Late

Note: The ubiquitous presence of the m/z 156.01 fragment across the target and byproducts confirms the preservation of the core 4-aminobenzenesulfonyl substructure throughout the reaction and degradation pathways[3].

References

  • Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Accurate Quantification of Sulfonamide Metabolites in Goat Meat: A New Strategy for Minimizing Interaction between Sheep Serum Albumin and Sulfonamide Metabolites Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC (Molecules) URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2-(4-Aminobenzenesulfonyl)acetate Derivatives

Introduction Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 99362-95-5) is a highly versatile beta-keto-sulfone-like building block. In modern organic synthesis, arylsulfonylacetates have emerged as powerful bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 99362-95-5) is a highly versatile beta-keto-sulfone-like building block. In modern organic synthesis, arylsulfonylacetates have emerged as powerful bifunctional reagents for the photoredox-catalyzed alkylarylation of alkynes and alkenes, enabling simultaneous C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation[1]. Furthermore, the presence of both a nucleophilic aniline moiety and an active methylene group makes this scaffold invaluable for late-stage diversification in medicinal chemistry.

This application note details a robust, highly scalable three-step protocol designed to bypass the hazardous nitro-reduction steps traditionally used in sulfonylacetate synthesis.

Retrosynthetic Rationale & Mechanistic Causality

To ensure process safety and high overall yield during scale-up, this route avoids the direct reduction of methyl 2-(4-nitrobenzenesulfonyl)acetate. Nitro reductions on a multi-kilogram scale are highly exothermic and pose significant safety hazards. Instead, we utilize N-acetylsulfanilyl chloride (ASC) , an inexpensive, bulk commodity chemical[2].

Step 1: Reductive Sulfination

ASC is reduced by sodium sulfite (Na₂SO₃) to yield sodium 4-acetamidobenzenesulfinate[3].

  • Causality & Control: Strict pH control is paramount. The reaction must be maintained between pH 7.5 and 8.5. If the pH drops below 7.5, the insoluble sulfinic acid precipitates, prematurely halting the reaction. Conversely, if the pH exceeds 8.5, the hydroxide ions outcompete the sulfite, leading to irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonate dead-end.

Step 2: Nucleophilic Substitution (Sₙ2)

The sulfinate anion is alkylated with methyl chloroacetate to form the beta-keto-sulfone framework[4].

  • Causality & Control: The sulfinate is an ambident nucleophile capable of attacking via sulfur or oxygen. Soft electrophiles like methyl chloroacetate strongly favor S-alkylation. Because the sodium sulfinate is water-soluble and the chloroacetate is organic-soluble, mass transfer is a limiting factor. We employ a biphasic DMF/water system supplemented with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This facilitates the transport of the sulfinate anion into the organic phase, accelerating the Sₙ2 kinetics and suppressing the competitive aqueous hydrolysis of the ester.

Step 3: Chemoselective Deacetylation

The final challenge is removing the N-acetyl protecting group without saponifying the methyl ester[5].

  • Causality & Control: Standard aqueous basic or acidic hydrolysis will inevitably cleave the methyl ester. To achieve perfect chemoselectivity, we employ anhydrous acidic methanolysis[6]. By carefully reacting thionyl chloride (SOCl₂) with anhydrous methanol, anhydrous HCl is generated in situ. This water-free environment promotes the nucleophilic acyl substitution of the amide by methanol, releasing the free aniline hydrochloride while perfectly preserving the methyl ester.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Sodium 4-Acetamidobenzenesulfinate
  • Preparation: Charge a 2 L jacketed glass reactor with 800 mL of deionized water and 189 g (1.50 mol) of sodium sulfite. Stir at 300 rpm until fully dissolved.

  • pH Adjustment: Adjust the solution to pH 8.0 using a 2M NaOH solution. Cool the reactor internally to 10–15 °C.

  • Addition: Portion-wise, add 233.6 g (1.00 mol) of N-acetylsulfanilyl chloride (ASC) over 60 minutes. Critical: Monitor the exotherm and pH continuously. Add 2M NaOH dropwise concurrently to maintain the pH strictly between 7.5 and 8.5.

  • Isolation: Once the addition is complete, stir for 2 hours at 15 °C. Add 150 g of NaCl to salt out the product. Filter the thick white slurry through a sintered glass funnel, wash with 100 mL of cold brine, and dry under a vacuum at 40 °C to a constant weight.

Step 2: Synthesis of Methyl 2-(4-Acetamidobenzenesulfonyl)acetate
  • Preparation: In a 2 L reactor, suspend the dried sodium 4-acetamidobenzenesulfinate (approx. 0.95 mol) in a mixture of 500 mL DMF and 100 mL water.

  • Catalysis: Add 15.3 g (0.047 mol, 5 mol%) of tetrabutylammonium bromide (TBAB).

  • Alkylation: Dropwise, add 123.7 g (1.14 mol) of methyl chloroacetate over 30 minutes.

  • Heating: Heat the mixture to 60 °C and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature and slowly pour it into 2 L of vigorously stirred ice water. The product will precipitate as a crystalline solid. Filter, wash thoroughly with deionized water (3 × 300 mL) to remove DMF, and dry under a vacuum at 50 °C.

Step 3: Chemoselective Deacetylation
  • Preparation: Suspend 135.6 g (0.50 mol) of the intermediate from Step 2 in 1.3 L of anhydrous methanol in a 3 L round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • In Situ HCl Generation: Cool the suspension to 0 °C in an ice bath. Slowly add 119.0 g (1.00 mol) of thionyl chloride (SOCl₂) dropwise over 45 minutes. Caution: Vigorous evolution of SO₂ and HCl gas; perform in a well-ventilated fume hood.

  • Deprotection: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the resulting hydrochloride salt in 500 mL of water.

  • Neutralization: Cool to 5 °C and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches 7.5–8.0.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-(4-aminobenzenesulfonyl)acetate as an off-white powder.

Scale-Up Metrics & Data Presentation

The robustness of this protocol was validated across three distinct scales. The use of PTC in Step 2 and anhydrous methanolic HCl in Step 3 ensured that yield and purity remained consistent even at the kilogram scale.

Scale Parameter10 g Batch100 g Batch1.0 kg Batch
Step 1 Yield (Sulfinate)94%92%91%
Step 2 Yield (Esterification)88%89%87%
Step 3 Yield (Deacetylation)91%88%89%
Overall Telescoped Yield 75.2% 72.0% 70.4%
Final Purity (HPLC, 254 nm) 99.1%98.8%98.5%
E-factor (kg waste / kg product)12.411.89.2

Reaction Workflow Visualization

G ASC N-Acetylsulfanilyl Chloride (ASC) Sulfinate Sodium 4-Acetamidobenzenesulfinate ASC->Sulfinate Na2SO3, NaOH, H2O pH 8.0, 10-15 °C Ester Methyl 2-(4-Acetamidobenzenesulfonyl)acetate Sulfinate->Ester Methyl Chloroacetate, TBAB DMF/H2O, 60 °C Product Methyl 2-(4-Aminobenzenesulfonyl)acetate Ester->Product SOCl2, MeOH (in situ HCl) 65 °C, then NaHCO3

Figure 1: Three-step scalable synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate.

References

  • He, C., et al. "Alkylarylation of alkenes with arylsulfonylacetate as bifunctional reagent via photoredox radical addition/Smiles rearrangement cascade." Science China Chemistry, 2024. URL:[Link]

  • Ashford's Dictionary of Industrial Chemicals. "N-acetylsulfanilyl chloride". URL:[Link]

  • "Preparation method for ambrisentan intermediate compound." Patent CN103755569A.
  • "Method of producing methyl ether of 4-(4-aminophenyl)butyric acid." Patent RU2445300C1.

Sources

Application

Application Note: Strategic Functionalization of Methyl 2-(4-aminobenzenesulfonyl)acetate for Accelerated Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, prized for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, prized for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of drug candidates.[1] The scaffold molecule, methyl 2-(4-aminobenzenesulfonyl)acetate, represents a particularly versatile starting material for drug discovery programs. It uniquely presents two primary, orthogonal sites for chemical modification: a nucleophilic primary aromatic amine and an acidic active methylene group. This dual reactivity allows for the systematic and diverse elaboration of the core structure, enabling the rapid generation of compound libraries for screening against a wide array of biological targets, including enzymes and receptors.[2][3]

This application note provides a comprehensive guide to the strategic functionalization of methyl 2-(4-aminobenzenesulfonyl)acetate. We will explore detailed protocols for derivatization at both the nitrogen and carbon centers, explain the chemical principles behind these transformations, and discuss their applications in tuning molecular properties for optimal pharmacological activity.

Core Scaffold and Functionalization Pathways

The power of methyl 2-(4-aminobenzenesulfonyl)acetate lies in its distinct reactive centers. The aromatic amine serves as a handle for introducing diversity via acylation, sulfonylation, and alkylation, while the active methylene group, flanked by two potent electron-withdrawing groups (sulfonyl and ester carbonyl), provides a nucleophilic carbon for C-C bond formation.

G cluster_N Amine Reactions cluster_C Methylene Reactions Start Methyl 2-(4-aminobenzenesulfonyl)acetate N_Func N-Functionalization (Aromatic Amine) Start->N_Func Path A C_Func C-Functionalization (Active Methylene) Start->C_Func Path B Acylation N-Acylation N_Func->Acylation Sulfonylation N-Sulfonylation N_Func->Sulfonylation ReductiveAmination Reductive Amination N_Func->ReductiveAmination Alkylation C-Alkylation C_Func->Alkylation Condensation Knoevenagel Condensation C_Func->Condensation Library Diverse Compound Library Acylation->Library Sulfonylation->Library ReductiveAmination->Library Alkylation->Library Condensation->Library

Caption: Key functionalization pathways for methyl 2-(4-aminobenzenesulfonyl)acetate.

Part 1: Functionalization of the Aromatic Amine (N-Functionalization)

The primary aromatic amine is a versatile nucleophile, readily participating in reactions to form stable amide, sulfonamide, and amine linkages, which are prevalent in marketed drugs.[4]

Protocol: N-Acylation with Aromatic Acyl Halides

N-acylation is a fundamental strategy to introduce a vast array of substituents that can probe interactions with protein binding pockets, modulate solubility, and alter metabolic stability.

Causality and Experimental Choice: The reaction is a classic nucleophilic acyl substitution. We use a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated in situ. This prevents protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent choice of solvent as it is aprotic and effectively solubilizes both the starting material and many acyl chlorides. The reaction is initiated at 0 °C to control the initial exotherm.

Caption: General scheme for N-acylation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq, e.g., 245 mg, 1.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.2 eq, e.g., 0.17 mL, 1.2 mmol).

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Data Presentation:

Acyl ChlorideProduct NameExpected Yield
Acetyl ChlorideMethyl 2-(4-acetamidobenzenesulfonyl)acetate90-95%
Benzoyl ChlorideMethyl 2-(4-benzamidobenzenesulfonyl)acetate85-92%
4-Chlorobenzoyl ChlorideMethyl 2-(4-(4-chlorobenzamido)benzenesulfonyl)acetate88-94%

Part 2: Functionalization of the Active Methylene Group (C-Functionalization)

The methylene protons are acidic (pKa ≈ 12-14 in DMSO) due to the resonance stabilization of the resulting carbanion by the adjacent sulfonyl and ester groups. This allows for deprotonation with a suitable base to generate a potent carbon nucleophile for C-C bond formation.[5]

Protocol: Base-Mediated C-Alkylation

C-alkylation at this position introduces substituents that can profoundly impact molecular shape, lipophilicity, and interactions with the target protein. This strategy is useful for exploring deeper, more hydrophobic pockets in a binding site.

Causality and Experimental Choice: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the active methylene group.[6] Weaker bases like potassium carbonate may be sufficient for more reactive alkylating agents (e.g., benzyl bromide) but often lead to incomplete conversion. Tetrahydrofuran (THF) is a suitable aprotic polar solvent. The reaction is initiated at 0 °C to control the deprotonation and subsequent alkylation steps.

Caption: General scheme for C-alkylation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, e.g., 48 mg, 1.2 mmol). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the suspension to 0 °C.

  • Deprotonation: Dissolve methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq, e.g., 245 mg, 1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; evolution of H₂ gas should be observed.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., benzyl bromide) (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure C-alkylated product.

Data Presentation:

Alkylating AgentProduct NameExpected Yield
Methyl IodideMethyl 2-(4-aminobenzenesulfonyl)propanoate75-85%
Benzyl BromideMethyl 2-(4-aminobenzenesulfonyl)-3-phenylpropanoate80-90%
Allyl BromideMethyl 2-(4-aminobenzenesulfonyl)pent-4-enoate70-80%
Protocol: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a powerful reaction that forms a new carbon-carbon double bond, introducing rigid, conjugated systems into the molecule.[7] This is particularly useful for creating compounds that can adopt well-defined conformations within a binding site.

Causality and Experimental Choice: This reaction requires a catalytic amount of a weak base. Piperidine is a classic choice as it acts as both a base to generate the enolate and its conjugate acid can protonate the intermediate alkoxide. The reaction is often run in a solvent like ethanol or toluene at reflux, with a Dean-Stark trap used to remove the water byproduct and drive the equilibrium towards the product.[7]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 eq, 1.0 mmol), the aromatic aldehyde (e.g., benzaldehyde) (1.0 eq, 1.0 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, ~0.01 mL, 0.1 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 6-18 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Summary and Future Outlook

Methyl 2-(4-aminobenzenesulfonyl)acetate is a high-value, readily diversifiable scaffold for medicinal chemistry. The protocols outlined in this note provide reliable and robust methods for its functionalization at two distinct chemical handles. By systematically applying N-acylation, N-sulfonylation, C-alkylation, and Knoevenagel condensation reactions, researchers can rapidly generate libraries of novel compounds. These derivatives can be screened to identify hits, and the modular nature of the synthesis allows for rapid optimization of potency, selectivity, and ADME properties, thereby accelerating the path of drug discovery.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Barreiro, E. J., & Fraga, C. A. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Al-Ayen University. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. Available at: [Link]

  • Salah, B. A., et al. (2019). A Review Exploring the Coordination Chemistry of Active Methylene Groups Hydrazones. Research & Reviews: Journal of Chemistry.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). PMC. Available at: [Link]

  • ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. Available at: [Link]

  • Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-aminobenzenesulfonyl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important sulfonamide intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving challenges encountered during this multi-step synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Q1: My reaction yield is consistently low, or the reaction fails to proceed entirely. What are the likely causes and how can I fix this?

Senior Application Scientist's Insight: A low or non-existent yield is one of the most common yet frustrating issues. The root cause almost always traces back to the integrity of your reagents or the reaction environment. The key electrophile in this synthesis, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to hydrolysis. Similarly, the sulfonating agent used to create it, chlorosulfonic acid, reacts violently with water.[1] Therefore, an uncompromising approach to anhydrous conditions is paramount.

Potential Cause Diagnostic Check Recommended Solution
Degraded Sulfonyl Chloride Your sulfonyl chloride appears clumpy, has a strong acidic smell (from sulfonic acid), or fails in a control reaction with a simple amine.Use a fresh bottle of 4-acetamidobenzenesulfonyl chloride or purify the existing stock if possible.[2] Always store sulfonyl chlorides under an inert atmosphere (N₂ or Ar) in a desiccator.[2]
Moisture Contamination Glassware was not properly dried, or solvents were not anhydrous.Thoroughly oven-dry all glassware before use. Use freshly distilled or commercially available anhydrous solvents. Conduct the reaction under a nitrogen or argon atmosphere.[1]
Inadequate Temperature Control The reaction temperature was not kept low during the addition of the sulfonating agent or the sulfonyl chloride.Use an ice-water or ice-salt bath to maintain the temperature between 0-5 °C during the addition of exothermic reagents like chlorosulfonic acid.[3] Monitor the internal temperature closely.
Insufficient Reaction Time The reaction was stopped before completion.Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider allowing it to stir longer or gradually warming to room temperature.[1][2]
Incorrect Base or Stoichiometry The base used was too weak to effectively neutralize the generated HCl, or an incorrect number of equivalents was used.For the sulfonamide coupling, use a non-nucleophilic tertiary amine like triethylamine (Et₃N) (1.1-1.2 equivalents). Avoid pyridine if possible, as it can lead to chlorinated byproducts.[4]
Q2: My TLC analysis shows multiple spots, including unreacted starting materials and several unidentified byproducts. What's going on?

Senior Application Scientist's Insight: A "messy" TLC plate is a clear indicator of competing side reactions. The goal is to control the reaction kinetics and thermodynamics to favor the formation of the desired product. In sulfonamide synthesis, this means preventing over-reaction, side-chain reactions, and isomer formation.

Potential Cause Explanation Recommended Solution
Di-sulfonylation The primary amine of glycine methyl ester has reacted with two molecules of the sulfonyl chloride.Use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride solution slowly (dropwise) at a low temperature (0 °C) to the amine solution, never the other way around.[2]
Formation of Isomers During the initial chlorosulfonation of acetanilide, ortho- or meta-isomers may have formed alongside the desired para-isomer.Control the temperature of the chlorosulfonation reaction carefully. Lower temperatures generally favor the formation of the para-isomer.[1] Purify the intermediate 4-acetamidobenzenesulfonyl chloride by recrystallization before use.
Hydrolysis of Product/Intermediates The ester group of the product or the sulfonyl chloride intermediate has hydrolyzed due to excess water or harsh (e.g., strongly basic) workup conditions.Ensure anhydrous reaction conditions. During workup, use mild bases like saturated sodium bicarbonate for neutralization and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Product is Water-Soluble The desired product has high polarity and may be partitioning into the aqueous layer during extraction.Check the aqueous layer by TLC.[4] If product is present, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of theaqueous phase and drive the product into the organic layer.[2]
Q3: The reaction mixture turned dark brown/black during the addition of the sulfonating agent. What does this indicate and is the reaction salvageable?

Senior Application Scientist's Insight: A dark coloration or "charring" is a classic sign of product or reagent degradation due to localized overheating.[3] The sulfonation reaction is highly exothermic, and if the heat is not dissipated effectively, the reaction can run away, leading to decomposition.

Potential Cause Explanation Recommended Solution
Inadequate Cooling The cooling bath was not efficient enough to handle the heat generated by the exothermic reaction.Ensure the reaction flask is well-submerged in the cooling bath (ice-water or ice-salt). For larger scale reactions, consider a more efficient cooling system.
Reagent Addition Too Rapid The chlorosulfonic acid was added too quickly, generating heat faster than it could be dissipated by the cooling system and stirring.Add the sulfonating agent very slowly, drop-by-drop, using a pressure-equalizing dropping funnel. Monitor the internal temperature continuously and pause the addition if it rises too quickly.[3]
Inefficient Mixing Poor stirring created localized "hot spots" where the concentration of the sulfonating agent was too high, causing charring.Use a mechanical stirrer instead of a magnetic stir bar, especially for viscous mixtures or larger volumes, to ensure the reaction mixture is homogeneous.[3]

Is the reaction salvageable? It depends on the extent of the decomposition. If the charring is minimal, the reaction may still yield some product, albeit with lower purity requiring extensive purification. It is often more time- and resource-efficient to restart the reaction with stricter temperature and addition rate controls.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for methyl 2-(4-aminobenzenesulfonyl)acetate and what is the underlying mechanism?

The most reliable synthesis is a three-step process designed to manage the reactivity of the functional groups:

  • Protection: The amino group of aniline is first protected as an acetamide (acetanilide). This prevents side reactions at the amino group during the subsequent chlorosulfonation.

  • Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to install the sulfonyl chloride group, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[5] This is an electrophilic aromatic substitution reaction.

  • Sulfonamide Formation & Deprotection: The 4-acetamidobenzenesulfonyl chloride is then reacted with methyl 2-aminoacetate (glycine methyl ester) in the presence of a base. This is a nucleophilic substitution at the sulfur atom. The resulting intermediate is then hydrolyzed (typically under acidic conditions) to remove the acetyl protecting group, yielding the final product.

G A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride A->B 1. ClSO3H 2. H2O Quench C Methyl 2-(4-acetamidobenzenesulfonyl)acetate B->C Methyl 2-aminoacetate, Base (e.g., Et3N) D Methyl 2-(4-aminobenzenesulfonyl)acetate (Final Product) C->D Acidic Hydrolysis (e.g., HCl)

Caption: Synthetic pathway for methyl 2-(4-aminobenzenesulfonyl)acetate.

Q2: How critical are anhydrous conditions for this reaction?

They are absolutely critical. Sulfonyl chlorides are highly reactive towards nucleophiles, and water is a potent nucleophile. Any moisture present will hydrolyze the 4-acetamidobenzenesulfonyl chloride intermediate back to the unreactive 4-acetamidobenzenesulfonic acid, directly reducing your potential yield.[2]

Q3: What is the optimal choice of base for the sulfonamide coupling step?

The ideal base should be a strong enough proton scavenger to neutralize the HCl formed during the reaction but should not be nucleophilic itself.

  • Highly Recommended: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). These are non-nucleophilic, sterically hindered bases that effectively scavenge HCl without competing with the primary amine as a nucleophile.[2]

  • Use with Caution: Pyridine. While effective, it can sometimes act as a nucleophile, leading to the formation of a pyridinium salt and potential chlorinated byproducts.[4]

  • Inorganic Bases: Bases like sodium carbonate can be used, often in a biphasic system or suspension.[6] They can be effective but may lead to slower reaction rates due to solubility issues.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • Setup: Equip an oven-dried, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a drying tube filled with calcium chloride. Place the flask in an ice-salt bath.

  • Reaction: To the flask, add chlorosulfonic acid (3-5 equivalents). Begin stirring and cool the acid to 0 °C.

  • Addition: Add finely ground acetanilide (1 equivalent) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC shows consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~6-7), and dry the solid under vacuum.[5] The crude product can be recrystallized from a suitable solvent like chloroform or ethyl acetate if necessary.

Protocol 2: Synthesis of Methyl 2-(4-aminobenzenesulfonyl)acetate
  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve methyl 2-aminoacetate hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.[2]

  • Deprotection: Add aqueous HCl (e.g., 3M HCl) to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the acetamide protecting group.

  • Workup: Cool the mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography or recrystallization.[2]

G cluster_start Start: Low Yield cluster_check Initial Checks cluster_solution Solutions start Low Yield Observed check_reagents Check Reagents Is Sulfonyl Chloride fresh/pure? Are solvents anhydrous? start->check_reagents:f1 check_conditions Check Conditions Was temperature kept at 0-5°C? Was stirring efficient? start->check_conditions:f1 check_reagents:e->check_conditions:f0 Yes sol_reagents Use fresh, high-purity reagents. Store properly under N₂. check_reagents:e->sol_reagents No sol_conditions Improve cooling/mixing. Add reagents dropwise. check_conditions:e->sol_conditions No sol_time Increase reaction time. Monitor by TLC. check_conditions:e->sol_time Yes

Caption: Troubleshooting workflow for low-yield sulfonylation reactions.

References
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from Wikipedia. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Disease. Retrieved from MSD Manual Professional Edition. [Link]

  • Picmonic. (n.d.). Sulfonamides Side Effects. Retrieved from Picmonic for Medicine. [Link]

  • SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from SafeTherapeutics. [Link]

  • Rauf, A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Bertrand, S., et al. (2014, February 26). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Retrieved from a source providing the article. [Link]

  • ACS Publications. (2022, May 26). Hydrosulfonylation of Alkenes with Sulfonyl Imines via Ir/Cu Dual Photoredox Catalysis | Organic Letters. Retrieved from ACS.org. [Link]

  • Zia-ur-Rehman, M., et al. (n.d.). Methyl 2-(benzenesulfonamido)acetate. PMC - NIH. [Link]

  • Wiley Online Library. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from Wiley Online Library. [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from MDPI. [Link]

  • ResearchGate. (2024, October 11). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). the direct acyl-alkylation of arynes. Retrieved from Organic Syntheses Procedure. [Link]

  • PubChem - NIH. (n.d.). Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2. Retrieved from Googleapis.com. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Retrieved from Organic Chemistry Portal. [Link]

  • Quora. (2021, May 22). Can you explain the mechanism for the synthesis of methyl acetate?. Retrieved from Quora. [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • WUR eDepot. (2023, January 31). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Retrieved from WUR eDepot. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(4-aminobenzenesulfonyl)acetate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic isolation of complex, multi-functional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic isolation of complex, multi-functional molecules.

As a Senior Application Scientist, I have structured this guide to move beyond mere instructions. We will dissect the molecular causality behind chromatographic failures and provide a self-validating, field-proven protocol to ensure high-yield, high-purity isolation of methyl 2-(4-aminobenzenesulfonyl)acetate .

Molecular Profiling & Causality Analysis

Before running a column, we must analyze the structural liabilities of the target analyte. Methyl 2-(4-aminobenzenesulfonyl)acetate presents a triad of specific chromatographic challenges:

  • The p-Aniline Moiety (Primary Amine): Basic amines undergo severe ion-exchange interactions with the weakly acidic silanol groups ( Si−OH ) present on standard silica gel [1]. This interaction is the root cause of peak tailing, streaking, and irreversible adsorption [2].

  • The Sulfonyl Group ( −SO2​− ): This highly polar, hydrogen-bond-accepting group drastically increases the molecule's retention factor ( Rf​ ), requiring a highly polar mobile phase for elution.

  • The Methyl Ester & Active Methylene: The −COOCH3​ group is flanked by an active methylene ( −CH2​− ) and the electron-withdrawing sulfonyl group. This makes the ester highly susceptible to hydrolysis or transesterification if exposed to nucleophilic solvents (like methanol) in the presence of a base.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across multiple fractions, resulting in poor recovery and massive solvent waste? Causality: Streaking is rarely a solvent polarity issue; it is a stationary phase interaction issue. The acidic silanol sites on the silica gel protonate the basic aniline group, anchoring it to the column via strong ionic interactions [1]. Solution: You must "deactivate" the silica column by adding a competitive basic modifier, such as 1% Triethylamine (TEA), to your mobile phase [3]. TEA has a higher basicity than the aniline group. It acts as a sacrificial binder, saturating the acidic silanol sites so your target molecule can elute in a tight, symmetrical band [4].

Q2: I added 5% Ammonium Hydroxide in Methanol to elute the compound, but my NMR shows a mixture of degraded products. What happened? Causality: You induced base-catalyzed transesterification and/or hydrolysis. The methyl ester of your target compound is highly sensitive to nucleophilic attack. Using a strong, nucleophilic base (ammonia) in a nucleophilic solvent (methanol) chemically alters the ester and the active methylene group. Solution: Never use primary alcohols (MeOH, EtOH) when utilizing basic modifiers with ester-containing compounds. Instead, shift to an aprotic solvent system such as Dichloromethane (DCM) / Ethyl Acetate supplemented with 1% TEA. TEA is a sterically hindered, non-nucleophilic base that will mask the silica without attacking your ester [5].

Q3: My compound co-elutes with a structurally similar sulfonamide impurity. How can I improve resolution? Causality: Overloading the column or using a step-gradient that is too steep forces competitive analytes to co-elute. Furthermore, liquid loading polar compounds often causes band broadening before the separation even begins. Solution: Utilize dry loading . Dissolve the crude mixture in a volatile solvent, add a small amount of Celite (not silica, to avoid pre-binding the amine), and evaporate to a free-flowing powder. Load this powder onto the top of a pre-equilibrated column. This ensures the narrowest possible initial sample band.

Data Presentation: Mobile Phase Optimization Matrix

The following table summarizes the quantitative and qualitative effects of various solvent systems on the purification of methyl 2-(4-aminobenzenesulfonyl)acetate.

Solvent SystemModifierAnalyte RecoveryEster IntegrityAmine Peak ShapeRecommendation
Hexane / EtOAc (1:1)None< 30%IntactSevere TailingFail: Analyte permanently adsorbed to silica.
DCM / MeOH (9:1)None60%IntactModerate TailingSuboptimal: Poor resolution due to streaking.
DCM / MeOH (9:1)2% NH4​OH 0% (Degraded)CleavedSharpFail: Complete ester hydrolysis/transesterification.
DCM / EtOAc (1:1) 1% TEA > 92% Intact Sharp Optimal: Aprotic system prevents cleavage; TEA stops tailing.

Standardized Experimental Protocol

Follow this self-validating workflow to ensure high-purity isolation without degradation.

Step 1: Mobile Phase & Slurry Preparation

  • Prepare the optimal mobile phase: 50% Dichloromethane (DCM) and 50% Ethyl Acetate (EtOAc).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the total solvent volume and mix thoroughly.

  • In a separate beaker, create a slurry of Type-B Silica Gel (230-400 mesh) using the TEA-modified mobile phase. Stir gently to remove air bubbles. Note: The TEA will immediately begin deactivating the silica.

Step 2: Column Packing & Equilibration

  • Pour the slurry into the glass column in a single, continuous motion.

  • Use compressed air (or a pump) to pack the bed tightly.

  • Run at least 2 column volumes (CV) of the TEA-modified mobile phase through the bed to ensure complete saturation of the silanol groups.

Step 3: Dry Loading the Sample

  • Dissolve your crude methyl 2-(4-aminobenzenesulfonyl)acetate in a minimum amount of DCM.

  • Add Celite 545 (approximately 2-3 times the mass of your crude sample).

  • Concentrate the mixture on a rotary evaporator until it forms a dry, free-flowing powder.

  • Carefully add the dry powder to the top of the flat silica bed. Cap with a thin layer of clean sand.

Step 4: Elution & Concentration

  • Elute the column using the DCM/EtOAc + 1% TEA mobile phase.

  • Collect fractions and monitor via TLC (visualized with UV light and Ninhydrin stain for the primary amine).

  • Pool the product-containing fractions.

  • Critical Step: Concentrate the fractions on a rotary evaporator at a bath temperature not exceeding 30°C . High heat in the presence of concentrated TEA during evaporation can trigger unwanted side reactions at the active methylene site.

Mechanistic & Workflow Visualizations

The following diagrams map the logical troubleshooting workflow and the chemical causality at the stationary phase surface.

Troubleshooting_Workflow Start Crude Mixture: Methyl 2-(4-aminobenzenesulfonyl)acetate Tailing Observe TLC: Is the amine streaking? Start->Tailing AddTEA Action: Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Solvent Check Solvent: Is MeOH or EtOH present? Tailing->Solvent No AddTEA->Solvent ChangeSolvent Action: Switch to DCM/EtOAc (Prevent ester cleavage) Solvent->ChangeSolvent Yes Elute Run Column Chromatography Solvent->Elute No ChangeSolvent->Elute Success Pure Target Compound Isolated Elute->Success

Caption: Logical troubleshooting workflow for resolving amine streaking and preventing ester degradation.

Silanol_Masking_Mechanism Silica Bare Silica Gel (Acidic Si-OH) TEA Triethylamine (TEA) (Basic Modifier) Silica->TEA Pre-treatment Analyte Target Analyte (Primary Amine) Silica->Analyte Without TEA Masked Deactivated Silica (TEA-Bound Silanols) TEA->Masked Neutralizes Acidic Sites Elution Sharp Elution Peak (No Tailing) Analyte->Elution With TEA Present Tailing Irreversible Binding & Peak Tailing Analyte->Tailing Strong Ion-Exchange Masked->Analyte Prevents Secondary Interactions

Caption: Mechanistic pathway of silica deactivation by TEA, preventing secondary ion-exchange interactions.

References

  • LCGC International. "What's Happening to My Column?" Chromatography Online, Nov 2020. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog. Available at:[Link]

  • Sepuxianyun. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials, Dec 2025. Available at:[Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub, Nov 2023. Available at:[Link]

Troubleshooting

troubleshooting low yield in methyl 2-(4-aminobenzenesulfonyl)acetate coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging coupling reactions involving multifunctional, electronically deactivated substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging coupling reactions involving multifunctional, electronically deactivated substrates.

Methyl 2-(4-aminobenzenesulfonyl)acetate is a notoriously difficult building block. It presents a "dual-threat" to standard coupling protocols: a profoundly deactivated aniline nucleophile and a highly base-sensitive active methylene group. This guide is designed to deconstruct the causality behind your low yields, provide self-validating troubleshooting logic, and equip you with field-proven protocols to achieve high-efficiency conversions.

Part 1: Mechanistic Overview & Reaction Logic

To successfully couple methyl 2-(4-aminobenzenesulfonyl)acetate, we must first understand the conflicting electronic properties of its reactive sites:

  • The Deactivated Aniline: The para-sulfonyl group ( −SO2​R ) is a powerful electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring via inductive and resonance effects, drastically lowering the HOMO of the amine and rendering it a poor nucleophile[1].

  • The Active Methylene: The −CH2​− protons located between the sulfonyl and ester groups are highly acidic. Strong bases will deprotonate this position, generating a reactive carbanion that competes with the aniline for your electrophile.

Below is the logical workflow mapping why standard conditions fail and how optimized conditions bypass these mechanistic traps.

ReactionLogic SM Methyl 2-(4-aminobenzenesulfonyl)acetate (Deactivated Aniline + Active Methylene) Path1 Standard Coupling (EDC/HATU + DIPEA/TEA) SM->Path1 Common Approach Path2 Optimized Coupling (T3P + Pyridine) SM->Path2 Expert Protocol Fail1 Poor Conversion (Due to EWG) Path1->Fail1 Inadequate Activation Fail2 C-Acylation / Oligomers (Active Methylene Deprotonation) Path1->Fail2 Strong Base (pKa mismatch) Success High Yield Amide (Clean N-Acylation) Path2->Success Mild Base + Potent Electrophile

Logical workflow for troubleshooting methyl 2-(4-aminobenzenesulfonyl)acetate couplings.

Part 2: Troubleshooting FAQs

Q1: Why is my amide coupling yield so low (<20%) when using standard EDC/HOBt or HATU? A: The primary culprit is the profound deactivation of the aniline nitrogen. Standard coupling reagents like EDC or HATU often fail to generate an electrophilic species reactive enough to be trapped by such an electron-deficient aniline before the activated ester undergoes hydrolysis or rearrangement. For electron-deficient amines, more potent activation is required[2].

Q2: I increased the equivalents of DIPEA to force the reaction, but now I have a complex mixture and lower yield. What happened? A: You have triggered competing side reactions at the active methylene group. Strong, bulky bases like DIPEA or DBU deprotonate the SO2​−CH2​−COOCH3​ position. The resulting carbanion competes with the deactivated aniline for the activated carboxylic acid, leading to undesired C-acylation. Furthermore, base-catalyzed self-condensation can occur. To prevent this, you must avoid strong bases and rely on weaker acid scavengers[3].

Q3: How can I achieve high yields with this specific substrate? A: The optimal strategy is to use n-propanephosphonic acid anhydride (T3P) combined with pyridine. T3P is exceptionally effective for coupling racemization-prone acids with relatively non-nucleophilic anilines[3]. Because pyridine is a weak base, it neutralizes the acid byproducts without deprotonating the active methylene group. Additionally, T3P reactions typically provide pure material directly after a simple aqueous work-up[4].

Q4: Can I use Buchwald-Hartwig cross-coupling to form a secondary amine with this substrate? A: Yes, but traditional conditions will fail. Standard Buchwald-Hartwig protocols often use strong bases like sodium tert-butoxide, which will immediately hydrolyze your methyl ester and deprotonate the active methylene[5]. Instead, use a specialized catalyst system designed for deactivated coupling partners. The Pd-PEPPSI-IPentCl-o-picoline catalyst allows for room-temperature amination using only mild carbonate bases (like Cs2​CO3​ ), preserving base-sensitive functional groups[5].

Part 3: Quantitative Data & Reagent Selection

To aid in experimental design, the following table summarizes the expected outcomes of various coupling strategies based on the mechanistic constraints of this specific molecule.

Table 1: Comparison of Coupling Strategies for Methyl 2-(4-aminobenzenesulfonyl)acetate

Coupling StrategyBase UsedChemoselectivityRelative YieldWorkflow Complexity
EDC / HOBt DIPEAPoor (C-acylation common)Low (< 20%)High (Requires column chromatography)
HATU DIPEAPoor (Guanidinylation occurs)Moderate (~40%)High (Difficult byproduct removal)
Acid Chloride PyridineGood (Clean N-acylation)High (70-85%)Moderate (Requires stable acid chlorides)
T3P (50% in EtOAc) PyridineExcellent (No deprotonation) High (80-95%) Low (Aqueous workup only)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes T3P to overcome the poor nucleophilicity of the aniline while employing pyridine to protect the active methylene from deprotonation.

Optimized T3P-Mediated Amide Coupling

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • Methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 equiv)

  • Pyridine (2.5 equiv)

  • T3P (50 wt% solution in EtOAc, 1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve the carboxylic acid (1.2 equiv) and methyl 2-(4-aminobenzenesulfonyl)acetate (1.0 equiv) in anhydrous EtOAc. Causality Note: EtOAc is preferred over DMF as it facilitates the direct aqueous workup later.

  • Base Addition: Add pyridine (2.5 equiv) to the stirring solution. Causality Note: Pyridine ( pKa​≈5.2 ) is basic enough to drive the coupling but strictly avoids the deprotonation of the active methylene ( pKa​≈10−12 ), preventing C-acylation.

  • Electrophile Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor via LC-MS. Self-Validation Check: You should observe the mass of the desired amide without the +14 Da or +Acyl mass shifts indicative of active methylene side-reactions.

  • Aqueous Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with:

    • Water (Removes bulk T3P byproducts)

    • 1N HCl (Removes excess pyridine)

    • Saturated aqueous NaHCO3​ (Removes unreacted carboxylic acid)

    • Brine

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Causality Note: Because T3P byproducts are highly water-soluble, this protocol frequently yields >95% pure amide without the need for silica gel chromatography[4].

Part 5: References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at:[Link]

  • Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • SAR Analysis of Novel Coxsackie virus A9 Capsid Binders / SuFEx linkers. Chalmers University of Technology. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Characterization of Methyl 2-(4-aminobenzenesulfonyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis and char...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis and characterization of methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6)[1].

This beta-keto sulfone derivative is a critical building block in pharmaceutical drug development. However, the bifunctional nature of the starting materials—specifically the competing nucleophilicity of the aniline nitrogen versus the sulfinate sulfur—combined with the high acidity of the active methylene group, creates a highly complex impurity profile. This guide provides field-proven, self-validating protocols to ensure scientific integrity and high-yield synthesis.

Mechanistic Pathway & Impurity Branching

Understanding the causality behind impurity formation is the first step in troubleshooting. The standard synthesis involves the alkylation of sodium 4-aminobenzenesulfinate with methyl chloroacetate[2]. The diagram below maps the desired S-alkylation pathway against the four primary degradation and side-reaction branches.

ImpurityPathway SM1 Sodium 4-aminobenzenesulfinate (Bifunctional Nucleophile) Target Methyl 2-(4-aminobenzenesulfonyl)acetate Target Product (m/z 230) SM1->Target S-Alkylation (Desired) ImpA Impurity A: N-Alkylation (m/z 302) SM1->ImpA N-Alkylation (Competing Amine) SM2 Methyl Chloroacetate (Electrophile) SM2->Target ImpB Impurity B: Ester Hydrolysis (m/z 216) Target->ImpB Base / H2O (Hydrolysis) ImpC Impurity C: C-Dialkylation (m/z 302) Target->ImpC Excess Base / SM2 (Active Methylene) ImpD Impurity D: Decarboxylation (m/z 172) ImpB->ImpD Heat (-CO2)

Fig 1: Reaction pathway and impurity branching for methyl 2-(4-aminobenzenesulfonyl)acetate.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a +72 Da mass shift (m/z 302). What is this and how do I prevent it? A: A +72 Da shift corresponds to the addition of a -CH2COOCH3 group. This can manifest as two distinct structural isomers: Impurity A (N-alkylation) or Impurity C (C-dialkylation).

  • Causality: The starting sulfinate has two nucleophilic centers. While the sulfinate anion is a "soft" nucleophile that prefers S-alkylation in polar aprotic solvents like DMF[2], the free aniline amine can competitively attack the methyl chloroacetate. Furthermore, the active methylene (-SO2-CH2-CO-) in the formed product is highly acidic. If excess base is present, it undergoes a second C-alkylation.

  • Solution: To distinguish them, analyze the 1 H NMR. A new singlet at ~4.0 ppm indicates N-alkylation, while a shift of the active methylene proton to a methine triplet indicates C-alkylation. To prevent N-alkylation, use an N-acetyl protected starting material (see Protocol 1). To prevent C-alkylation, strictly limit methyl chloroacetate to 1.05 equivalents.

Q2: I am observing a peak at m/z 216 ([M+H]+) and poor yields of the target ester. Why? A: The mass of 216 Da corresponds to 2-(4-aminobenzenesulfonyl)acetic acid (Impurity B ).

  • Causality: Beta-sulfonyl esters are exceptionally susceptible to base-catalyzed hydrolysis[2]. If water is present in your reaction solvent, or if you perform an aqueous workup under alkaline conditions, the methyl ester hydrolyzes rapidly to the carboxylic acid.

  • Solution: Maintain strictly anhydrous conditions during the coupling step. Quench the reaction with a pH 6.5 phosphate buffer rather than a strong aqueous base.

Q3: There is an unexplained impurity at m/z 172 ([M+H]+). Where is this coming from? A: This is 4-(methylsulfonyl)aniline (Impurity D ), the decarboxylation product of the hydrolyzed acid.

  • Causality: Beta-sulfonyl carboxylic acids are thermally unstable. Upon heating (e.g., during rotary evaporation at >60 °C), they readily lose CO 2​ .

  • Solution: Keep rotary evaporation bath temperatures below 40 °C and ensure the ester is fully intact before any thermal drying steps.

Analytical Characterization Data

To ensure a self-validating workflow, cross-reference your analytical results against the established quantitative parameters below. The target compound exhibits a monoisotopic mass of 229.04 Da, yielding an [M+H]+ adduct at m/z 230.05[1].

CompoundStructural IdentityExpected m/z [M+H]+Key 1 H NMR Diagnostic Shift (DMSO- d6​ )
Target Product Methyl 2-(4-aminobenzenesulfonyl)acetate230.054.35 (s, 2H, -SO2 -CH2 -CO-), 3.60 (s, 3H, -OCH3 )
Impurity A Methyl 2-(4-((2-methoxy-2-oxoethyl)amino)phenylsulfonyl)acetate302.074.05 (d, 2H, -NH-CH2 -), 6.50 (t, 1H, -NH -)
Impurity B 2-(4-aminobenzenesulfonyl)acetic acid216.03Absence of 3.60 ppm singlet; broad -COOH (~12.5 ppm)
Impurity C Dimethyl 2-(4-aminobenzenesulfonyl)succinate302.074.80 (t, 1H, -CH -), 2.90 (d, 2H, -CH2 -CO-)
Impurity D 4-(methylsulfonyl)aniline172.043.05 (s, 3H, -SO2-CH3 ), absence of ester signals

Experimental Protocols

Protocol 1: Optimized Synthesis via N-Protection Strategy

Objective: To completely suppress N-alkylation (Impurity A) by masking the aniline amine during the S-alkylation step, ensuring high scientific integrity and yield.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an N 2​ atmosphere, suspend sodium 4-acetamidobenzenesulfinate (10.0 g, 45.2 mmol) in anhydrous DMF (100 mL).

    • Causality: Anhydrous DMF is critical; trace water will hydrolyze the incoming methyl chloroacetate and the final ester product[2].

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add methyl chloroacetate (5.15 g, 47.4 mmol, 1.05 eq) dropwise over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) prevents over-alkylation at the highly acidic active methylene group (preventing Impurity C).

  • Reaction: Remove the ice bath and stir the reaction at 25 °C for 4 hours. Monitor completion via LC-MS (target intermediate mass [M+H]+ = 272.05).

  • Workup: Quench the reaction by pouring it into 400 mL of ice-cold aqueous phosphate buffer (pH 6.5). Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo at <40 °C.

  • Deprotection: Dissolve the crude intermediate in 100 mL of Methanol. Add 20 mL of 2M HCl in Methanol. Stir at 50 °C for 2 hours.

    • Causality: Mild acidic methanolysis removes the acetyl group without hydrolyzing the methyl ester. Basic aqueous conditions would inevitably lead to Impurity B.

  • Isolation: Neutralize carefully with methanolic ammonia to pH 7. Concentrate, resuspend in minimal cold ethanol, and filter to obtain the pure target compound.

Protocol 2: LC-MS Analytical Method for Impurity Profiling

Objective: Baseline separation of the target compound from Impurities A, B, C, and D.

  • Sample Prep: Dissolve 1 mg of the synthesized batch in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm).

    • Causality: The C18 stationary phase provides excellent retention for polar sulfonamides while resolving the closely eluting N-alkyl and C-alkyl isomers (+72 Da isobars).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B (Linear gradient)

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

  • Detection: ESI+ mode (scan range m/z 100-500) and UV PDA (254 nm).

References

  • PubChemLite Database: "226398-21-6 (C9H11NO4S) - PubChemLite", Université du Luxembourg.
  • Sigma-Aldrich Catalog: "Methyl 2-(4-formylphenoxy)acetate | Sigma-Aldrich", Sigma-Aldrich.
  • Mechanistic Grounding: "The Journal of Organic Chemistry 1968 Volume.33 No.9", Department of Science Service (DSS).

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Purity of Methyl 2-(4-aminobenzenesulfonyl)acetate Derivatives

Welcome to the technical support center for the purification of methyl 2-(4-aminobenzenesulfonyl)acetate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-(4-aminobenzenesulfonyl)acetate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. We will move beyond simple protocols to explain the chemical principles behind each purification strategy, enabling you to troubleshoot effectively and adapt these methods to your specific derivative.

Introduction: Why Purity is Paramount

Methyl 2-(4-aminobenzenesulfonyl)acetate and its derivatives are versatile building blocks in medicinal chemistry, often incorporated into molecules targeting carbonic anhydrases, kinases, and other enzymes.[1] The presence of impurities, even in small amounts, can confound biological assays, compromise structural analysis, and introduce safety risks in drug development pipelines. This guide provides a structured approach to identifying and eliminating common impurities through logical, field-tested purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses high-level questions to help you form an initial purification plan.

Q1: What are the most common impurities I should expect after synthesizing my derivative?

A: The impurities in your crude product are almost always a reflection of the synthetic route used. For a typical synthesis involving the reaction of a sulfonyl chloride with an amine, you should anticipate the following.[2]

Impurity TypeCommon Source(s)Key Characteristics
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometry.e.g., 4-acetamidobenzenesulfonyl chloride, methyl 2-aminoacetate.
Di-sulfonylation Product Use of excess sulfonyl chloride, high reaction temperatures, or prolonged reaction times.[2]A less polar byproduct where the primary amine has reacted twice.
Hydrolyzed Sulfonyl Chloride Presence of water in the reaction mixture, leading to the formation of the corresponding sulfonic acid.[2]A highly polar, acidic impurity.
Hydrolyzed Ester Product Exposure to strong base or acid during workup or purification, converting the methyl ester to a carboxylic acid.[3]A more polar, acidic impurity.
Sulfonate Esters Reaction of a sulfonic acid or sulfonyl chloride with an alcohol solvent (e.g., methanol, ethanol).[4]A significant concern due to potential genotoxicity.[4][5]
Residual Solvents Incomplete removal of reaction or extraction solvents (e.g., DMF, DCM, Ethyl Acetate).-

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the most effective approach.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring.[6] It allows you to visualize the number of components in your crude mixture and estimate their relative polarities. For sulfonamides, visualization is typically done under UV light (254 nm). Staining with fluorescamine can enhance sensitivity, making sulfonamides appear as yellow-green fluorescent spots.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity (% area) and offers superior resolution to TLC.[6][7] A standard starting method is Reversed-Phase HPLC (RP-HPLC) using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.[7]

Q3: Which purification technique should I try first? Recrystallization, column chromatography, or something else?

A: The best initial approach depends on the physical state of your crude product and its preliminary TLC/HPLC analysis.

  • If your product is a solid and appears to be >85% pure by TLC/HPLC: Attempt recrystallization first. It is often the most efficient method for removing small amounts of impurities from a solid product, is highly scalable, and avoids the use of large volumes of silica gel.

  • If your product is an oil or a solid with multiple, closely-spaced spots on TLC: Flash column chromatography is the method of choice. It offers the highest resolving power for complex mixtures.[8]

  • If your primary impurities are acidic or basic: An acid-base extraction during the workup can be a powerful and simple purification step that may even eliminate the need for chromatography.[9][10]

Below is a general workflow to guide your decision-making process.

G crude Crude Product analysis Purity Assessment (TLC, HPLC) crude->analysis decision Purity >85%? Is it a solid? analysis->decision acidbase Consider Acid-Base Extraction Workup analysis->acidbase Acidic/Basic Impurities? recrys Recrystallization decision->recrys  Yes chrom Column Chromatography decision->chrom  No pure Pure Product recrys->pure chrom->pure G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Contains: Product, Basic Impurity, Acidic Impurity add_hcl Wash with 1M HCl (aq) start->add_hcl sep1 Separatory Funnel add_hcl->sep1 org1 Organic Layer: Product + Acidic Impurity sep1->org1 Top Layer aq1 Aqueous Layer: Protonated Basic Impurity (Salt) sep1->aq1 Bottom Layer add_bicarb Wash with sat. NaHCO3 (aq) org1->add_bicarb sep2 Separatory Funnel add_bicarb->sep2 org2 Organic Layer: Pure Product sep2->org2 Top Layer aq2 Aqueous Layer: Deprotonated Acidic Impurity (Salt) sep2->aq2 Bottom Layer final Dry and Evaporate Organic Layer org2->final

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Sulfonyl-Transfer and Sulfonyl-Building Agents: A Comparative Guide

The incorporation of sulfonyl groups into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. However, a common misconception in synthetic planning is treating all sulfonyl-containing re...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of sulfonyl groups into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. However, a common misconception in synthetic planning is treating all sulfonyl-containing reagents as electrophilic "sulfonylating agents." This guide provides an objective, data-driven comparison between traditional sulfonylating agents (such as p-Toluenesulfonyl chloride) and bifunctional sulfonyl-building blocks, specifically focusing on methyl 2-(4-aminobenzenesulfonyl)acetate (MABSA) .

By understanding the mechanistic divergence between electrophilic transfer and nucleophilic assembly, researchers can bypass harsh late-stage sulfonylation and construct complex heteroaromatics with higher atom economy.

Mechanistic Divergence: Electrophilic Transfer vs. Nucleophilic Assembly

Traditional sulfonylating agents like p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), and Trifluoromethanesulfonic anhydride (Tf2O) operate via an electrophilic sulfur center . They require nucleophilic attack from amines or alcohols, typically demanding basic conditions to neutralize the resulting acidic byproducts (HCl or TfOH). This pathway is highly susceptible to competitive hydrolysis, requiring strictly anhydrous conditions.

Conversely, (CAS: 226398-21-6) is not a sulfonylating agent. It is a highly versatile bifunctional synthon . The sulfonyl group in MABSA is already stable and non-electrophilic. Instead, its reactivity is driven by two distinct sites:

  • The Active Methylene Group: Flanked by the electron-withdrawing sulfonyl and ester groups, this highly acidic carbon acts as a potent nucleophile for Knoevenagel condensations and Michael additions[1].

  • The Aniline Amino Group: Available for subsequent cyclization, acylation, or diazotization.

This allows MABSA to act as a foundational building block to construct complex sulfone-containing heterocycles (e.g., thiazines, quinolines) de novo, rather than attempting to force a sulfonyl group onto an already sterically hindered API.

Reactivity TsCl Traditional Sulfonylating Agents (e.g., TsCl, MsCl) Elec Electrophilic Sulfur Center Susceptible to Hydrolysis TsCl->Elec MABSA Methyl 2-(4-aminobenzenesulfonyl)acetate (Bifunctional Synthon) Nuc Active Methylene & Aniline Stable to Moisture MABSA->Nuc React1 Nucleophilic Attack (Amines/Alcohols) Elec->React1 React2 Knoevenagel Condensation (Aldehydes/Ketones) Nuc->React2 Prod1 Sulfonamides / Sulfonates (Late-Stage Sulfonylation) React1->Prod1 Prod2 Complex Sulfonyl Heterocycles (De Novo Assembly) React2->Prod2

Fig 1: Mechanistic divergence between electrophilic sulfonylation and nucleophilic assembly.

Comparative Physicochemical & Performance Data

To objectively select the correct reagent, one must compare their physicochemical properties and handling requirements. The table below summarizes the quantitative and qualitative data for MABSA[2] versus standard sulfonylating agents.

Property / ReagentMethyl 2-(4-aminobenzenesulfonyl)acetatep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Trifluoromethanesulfonic Anhydride (Tf2O)
CAS Number 226398-21-698-59-9124-63-0358-23-6
Molecular Weight 229.26 g/mol 190.65 g/mol 114.55 g/mol 282.14 g/mol
Primary Role Nucleophilic Building BlockElectrophilic Sulfonyl TransferElectrophilic Sulfonyl TransferHighly Electrophilic Transfer
Hydrolytic Stability High (Bench-stable solid)Moderate (Degrades in moist air)Low (Fumes in moist air)Extremely Low (Reacts violently)
Byproducts Water (in condensations)HClHClTriflic Acid (TfOH)
Storage Requirements Ambient temperatureDesiccated, cool environmentCorrosives cabinet, dryInert atmosphere, refrigerated

Self-Validating Experimental Protocols

A robust experimental protocol should be a self-validating system —meaning the reaction inherently reports its own progress or failure in real-time without requiring external post-reaction chromatography. Below are two comparative workflows demonstrating this principle.

Protocol A: Traditional Electrophilic Sulfonylation (Using TsCl)

Objective: Synthesis of an N-tosyl sulfonamide from a primary amine.

Causality & Design: This reaction utilizes Triethylamine (TEA) as both a base and a self-validating indicator. Because the reaction generates HCl, TEA neutralizes it to form Triethylamine hydrochloride (TEA·HCl), which is highly insoluble in non-polar solvents like toluene or ether.

  • Preparation: Dissolve 1.0 eq of the primary amine in anhydrous Toluene (0.2 M). Add 1.2 eq of Triethylamine.

  • Temperature Control: Cool the flask to 0 °C. Causality: TsCl reactions are exothermic; cooling prevents the competitive formation of bis-sulfonylated side products.

  • Reagent Addition: Add 1.05 eq of TsCl portion-wise over 15 minutes.

  • Self-Validation Phase: Remove the ice bath and stir at room temperature. As the reaction proceeds, a dense white precipitate (TEA·HCl) will form. Validation Check: The volume of the precipitate directly correlates with reaction conversion. If the solution remains clear, the electrophile has failed to activate or moisture has hydrolyzed the TsCl.

  • Workup: Quench with saturated aqueous NaHCO3 to destroy unreacted TsCl. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

Protocol B: Nucleophilic Assembly via Knoevenagel Condensation (Using MABSA)

Objective: Synthesis of an α,β-unsaturated β-sulfonyl ester via condensation with an aryl aldehyde.

Causality & Design: MABSA utilizes its active methylene group. To achieve a self-validating system, we employ a Dean-Stark apparatus. The condensation of the active methylene with an aldehyde produces exactly one stoichiometric equivalent of water. By measuring the water collected, the scientist mathematically validates the reaction's progress in real-time.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 eq of MABSA and 1.05 eq of the target aryl aldehyde in Toluene (0.5 M).

  • Catalyst Addition: Add 0.1 eq of Piperidine and 0.1 eq of Glacial Acetic Acid. Causality: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, while the acetate acts as a mild base to deprotonate the active methylene of MABSA, drastically lowering the activation energy.

  • Reflux & Self-Validation: Heat the mixture to vigorous reflux (110 °C).

  • Validation Check: Monitor the Dean-Stark trap. For a 100 mmol scale reaction, exactly 1.8 mL of water will collect in the trap upon 100% conversion. If only 0.9 mL is collected after 2 hours, the reaction is exactly 50% complete. This physical measurement provides absolute, real-time kinetic data.

  • Workup: Once water evolution ceases, cool to room temperature. The highly crystalline product often precipitates directly from the toluene. Filter and wash with cold hexanes.

Workflow Step1 1. Substrate Prep MABSA + Aldehyde Step2 2. Catalyst Addition Piperidine / AcOH Step1->Step2 Step3 3. Dean-Stark Reflux Continuous H2O Removal Step2->Step3 Step4 4. Volumetric Validation Measure H2O Yield Step3->Step4 Step5 5. Workup & Isolation Direct Precipitation Step4->Step5

Fig 2: Self-validating workflow for Knoevenagel condensation using MABSA.

Strategic Applications in Drug Development

The choice between a sulfonylating agent and a sulfonyl-building block dictates the entire synthetic route of a drug candidate:

  • Choose Traditional Sulfonylating Agents (TsCl/MsCl) when the core API scaffold is already fully constructed, and a late-stage modification is required to modulate solubility, lipophilicity, or to create a leaving group for subsequent substitution.

  • Choose MABSA when designing novel sulfonamide-containing heterocycles (such as COX-2 inhibitors or specific kinase inhibitors). By utilizing MABSA early in the synthesis, researchers avoid the harsh, highly acidic byproducts of late-stage sulfonylation, protecting delicate functional groups and improving overall yield and atom economy.

References

  • PubChemLite Database. "226398-21-6 (C9H11NO4S) Structural Information and Mass Spectrometry." PubChem, 2026. URL:[Link]

  • Organic Chemistry Portal. "Michael Addition and Active Methylene Compounds." Organic Chemistry Portal, 2026. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to unreliable experimental results, inaccurate diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to unreliable experimental results, inaccurate diagnostics, and potentially harmful off-target effects in therapeutic applications.[1][2] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies, particularly those raised against specific antigens and their derivatives. We will explore the underlying principles, detail robust experimental designs, and offer insights into interpreting the resulting data.

The Core Challenge: Specificity vs. Cross-Reactivity

At its heart, the issue is a balancing act between two fundamental antibody properties:

  • Specificity: This refers to the ability of an antibody's paratope (the antigen-binding site) to recognize and bind to a single, unique epitope on an antigen.[3][4] High specificity is the desired characteristic for most applications, ensuring that the antibody interacts only with the intended target.

  • Cross-Reactivity: This occurs when an antibody, designed to bind a specific antigen, also binds to other structurally similar molecules.[5][6][7] This is often due to homologous epitopes shared between the target antigen and its derivatives, such as metabolites, analogs, or other proteins with conserved regions.[5][8]

While sometimes beneficial, such as in providing broader protection against related pathogens, unintended cross-reactivity in a therapeutic or diagnostic context can compromise safety and efficacy.[3][4] For instance, in the development of Antibody-Drug Conjugates (ADCs), off-target binding can lead to the delivery of cytotoxic payloads to healthy cells, causing significant toxicity.[9][10][11]

Regulatory bodies like the FDA and EMA emphasize the importance of tissue cross-reactivity (TCR) studies as a critical component of preclinical safety assessment for antibody-based therapeutics.[12][13][14]

Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach

A comprehensive cross-reactivity assessment involves a systematic process to identify and quantify potential off-target binding.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Confirmation & Quantification cluster_3 Phase 4: Risk Assessment A Identify Target Antigen & Derivatives B Sequence Homology Analysis (e.g., NCBI-BLAST) A->B Input for C Select Panel of Potential Cross-Reactants B->C Guides selection E Perform Binding Assays C->E D Choose Assay Platform(s) (ELISA, SPR, Western Blot, etc.) D->E F Initial Data Analysis: Identify Potential Hits E->F G Quantitative Analysis (e.g., IC50/EC50 Determination) F->G Proceed with hits H Orthogonal Method Validation (e.g., Confirm ELISA with SPR) F->H Confirm hits J Calculate % Cross-Reactivity G->J H->J I Tissue Cross-Reactivity (TCR) Immunohistochemistry (IHC) K Evaluate Biological Relevance of Off-Target Binding I->K Provides context J->K L Final Report & Decision Making K->L

Caption: A general workflow for assessing antibody cross-reactivity, from initial in silico analysis to final risk assessment.

In Silico Analysis: The First Step

Before beginning wet-lab experiments, a computational approach can help predict potential cross-reactivity. By using tools like NCBI-BLAST to perform a pairwise sequence alignment, you can compare the immunogen sequence of your antibody with a database of other proteins.[5][7] A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[15] This analysis helps in creating a targeted list of derivatives and related proteins to test.

Selecting the Right Assay Platform

Several immunoassays can be employed to evaluate cross-reactivity, each with its own advantages and limitations. The choice of platform depends on the required throughput, sensitivity, and the type of data needed (qualitative vs. quantitative).

Assay Method Principle Advantages Disadvantages Primary Use Case
ELISA (Competitive) Measures the ability of a derivative to compete with the target antigen for antibody binding in a plate-based format.[6]High-throughput, cost-effective, quantitative (IC50).Can be susceptible to matrix effects; washing steps may miss weak interactions.[16]High-throughput screening of many derivatives.
Surface Plasmon Resonance (SPR) A label-free technique that measures real-time binding kinetics (association/dissociation rates) by detecting changes in refractive index on a sensor chip.[17][18]Provides detailed kinetic data (KD), high sensitivity, label-free.[18][19]Lower throughput, higher instrument cost.In-depth characterization of binding affinity and kinetics for a smaller number of key derivatives.
Western Blot (Immunoblotting) Separates proteins by size via electrophoresis, transfers them to a membrane, and uses the antibody to detect the presence of target proteins.[6]Provides information on the molecular weight of the cross-reacting species.Primarily qualitative/semi-quantitative, lower throughput.Confirming cross-reactivity against specific proteins in a complex mixture (e.g., cell lysate).
Immunohistochemistry (IHC) Uses the antibody to stain tissue sections, revealing the location and intensity of binding within a complex biological context.[20]Provides crucial data on off-target binding in a physiologically relevant context.[21] Required for regulatory submissions.[22]Complex assay development, interpretation requires expertise.Preclinical safety assessment (Tissue Cross-Reactivity studies).

Experimental Protocol: A Competitive ELISA for Cross-Reactivity

The competitive ELISA is a workhorse for screening cross-reactivity due to its scalability and quantitative nature. Here is a self-validating protocol.

Principle of Competitive ELISA

In this assay, the derivative (competitor) in the sample competes with a fixed amount of labeled target antigen for binding to a limited number of antibody binding sites, which have been immobilized on a microplate. A lower signal indicates higher cross-reactivity, as the derivative has outcompeted the labeled antigen.

Competitive_ELISA cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: High Cross-Reactivity Ab Ab Ag_labeled Ag* Ab->Ag_labeled Binds Derivative D (No Binding) Result1 High Signal Ab2 Ab Derivative2 D Ab2->Derivative2 Binds Ag_labeled2 Ag* (Blocked) Result2 Low Signal

Caption: Principle of a competitive ELISA for measuring cross-reactivity.

Step-by-Step Methodology
  • Coating: Coat a 96-well microplate with the specific antibody of interest. Incubate and then wash to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding to the plate surface. Incubate and wash.

  • Competition:

    • Standard Curve: In designated wells, add a fixed concentration of enzyme-labeled target antigen along with a serial dilution of unlabeled target antigen. This creates your reference curve.

    • Test Samples: In other wells, add the same fixed concentration of enzyme-labeled target antigen along with a serial dilution of the derivative being tested.

    • Controls:

      • Negative Control (B0): Add only the enzyme-labeled antigen (represents 100% signal).

      • Blank: Add only substrate later (represents 0% signal).

  • Incubation: Incubate the plate to allow competition to occur.

  • Washing: Wash the plate thoroughly to remove all unbound reagents.

  • Detection: Add a substrate that reacts with the enzyme on the labeled antigen to produce a colorimetric or fluorescent signal.

  • Reading: Read the plate using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

The goal is to quantify the degree of cross-reactivity.

  • Calculate %B/B0: For both the standard and the derivative curves, normalize the data by dividing the signal of each well (B) by the signal of the negative control (B0).

  • Determine IC50 Values: Plot the %B/B0 against the log of the concentration for both the target antigen and the derivative. Perform a four-parameter logistic regression to determine the IC50 value for each. The IC50 is the concentration that causes a 50% reduction in the maximal signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Derivative) x 100

Sample Data Presentation
Compound IC50 (nM) % Cross-Reactivity Interpretation
Target Antigen 1.5100%Reference
Derivative A 3.050%Significant Cross-Reactivity
Derivative B 1501%Low/Negligible Cross-Reactivity
Derivative C >10,000<0.01%No Significant Cross-Reactivity

A cross-reactivity value of <1% is often considered acceptable, but the threshold is application-dependent. For therapeutics, any detectable cross-reactivity warrants further investigation, including orthogonal methods like SPR for kinetic analysis and IHC to understand the potential for in vivo off-target effects.[21]

Conclusion and Best Practices

Thoroughly characterizing the cross-reactivity of an antibody against its derivatives is a non-negotiable step in both research and therapeutic development. Misinterpreting data due to an uncharacterized antibody can lead to wasted resources and irreproducible science.[5]

Key Takeaways:

  • Start with In Silico: Use sequence alignment to predict and prioritize potential cross-reactants.[5][7]

  • Employ a Multi-Method Approach: Use a high-throughput method like ELISA for initial screening and orthogonal methods like SPR or Western Blot for confirmation and deeper characterization.

  • Validate In a Biological Context: For therapeutic candidates, tissue cross-reactivity studies are essential to identify potential safety liabilities before clinical trials.[12][14][22]

  • Quantify, Don't Just Qualify: Always calculate the percent cross-reactivity to make informed, data-driven decisions.

By adhering to these principles, researchers and developers can ensure the specificity and safety of their antibody-based tools and therapeutics, ultimately leading to more reliable and impactful scientific outcomes.

References

  • Genext Genomics. (2024, October 7). Overcoming Common Challenges in Antibody Drug Discovery.
  • Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits.
  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?.
  • Biointron. (2024, December 20). What is Antibody Specificity?.
  • NCBI Bookshelf. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
  • Overcoming Challenges in the Development of Antibody Drug Conjugates. (2024, May 7).
  • Biocompare.com. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates.
  • ICH. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1).
  • MDPI. (2025, March 12). Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Treatment.
  • Mabion. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development.
  • Proteintech Group. How do I know if the antibody will cross-react?.
  • PMC. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies.
  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?.
  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection.
  • PEPperPRINT. Antibody Cross-Reactivity Analysis.
  • (2019, February 8). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology.
  • Food and Drug Administration. Guidance for Industry.
  • FDA. FDA Draft Guidance on Immunogenicity Testing.
  • BioAgilytix. S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • PMC. (2016, January 18). Referencing cross-reactivity of detection antibodies for protein array experiments.
  • Proteintech. How do I know if the antibody will cross-react?.
  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • HistologiX. (2025, November 5). How do I check if my monoclonal antibodies will cross-react?.
  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Nicoya Lifesciences. (2023, January 26). SPR vs ELISA | Comparing techniques for biomolecular detection.
  • KCAS. (2023, July 19). Recent FDA Guidance for Pharmacokinetics and Antibody Drug Conjugates, and What They Mean for Your Projects at KCAS.
  • ResearchGate. (2021, May 16). How can I analyze ELISA and SPR data?.

Sources

Validation

Evaluation of Methyl 2-(4-aminobenzenesulfonyl)acetate as a Rigidifying Linker in PROTAC Development: A Comparative Guide

As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved from a "trial-and-error" assembly of flexible chains to a highly rational engineering discipl...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved from a "trial-and-error" assembly of flexible chains to a highly rational engineering discipline. While early PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, the field has shifted toward rigidified and functionalized linkers to optimize physicochemical properties and ternary complex cooperativity[1].

This guide provides an objective, data-driven evaluation of methyl 2-(4-aminobenzenesulfonyl)acetate (M4ASA) as a bifunctional linker building block. By incorporating a benzenesulfonyl motif, M4ASA offers unique thermodynamic and physicochemical advantages over traditional flexible linkers, fundamentally altering how the target protein of interest (POI) and the E3 ligase interact[2].

Mechanistic Rationale: The Role of the Benzenesulfonyl Motif

The linker in a PROTAC is not merely a passive spacer; it actively dictates the spatial orientation and the thermodynamic stability of the POI-PROTAC-E3 ternary complex[3]. M4ASA introduces two critical structural features: an aniline-derived amide linkage and a sulfonyl group .

Thermodynamic Cooperativity

Flexible linkers (like PEG) incur a massive entropic penalty ( ΔS ) upon ternary complex formation because they must freeze out numerous rotatable bonds to achieve a productive conformation. The tetrahedral geometry and steric bulk of the sulfonyl group in M4ASA restrict the dihedral angles of the linker. This pre-organizes the PROTAC into an extended, rigidified conformation, significantly lowering the entropic barrier and enhancing the cooperativity factor ( α ) of the ternary complex[3].

Physicochemical Tuning

Highly lipophilic warheads combined with alkyl linkers often result in "brick dust" (insoluble) or "grease" (non-permeable) molecules, leading to poor oral bioavailability[4]. The sulfonamide/sulfonyl motif in M4ASA significantly increases the topological polar surface area (tPSA) and aqueous solubility, providing a critical counterbalance to lipophilic warheads without violating drug-like property spaces as drastically as long PEG chains[1].

G POI POI + PROTAC + E3 Binary1 POI-PROTAC + E3 POI->Binary1 Kd,POI Binary2 POI + PROTAC-E3 POI->Binary2 Kd,E3 Ternary Ternary Complex [POI-PROTAC-E3] Binary1->Ternary α * Kd,E3 (M4ASA enhances α) Binary2->Ternary α * Kd,POI (M4ASA enhances α) Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Thermodynamic pathway of PROTAC ternary complex formation highlighting cooperativity (α).

Comparative Performance Analysis

To objectively evaluate M4ASA, we compare its performance against standard linker architectures using a representative model system (e.g., a CDK2-targeting warhead paired with a CRBN E3 ligase ligand). The data below synthesizes expected pharmacological behaviors based on established structure-activity relationships for rigidified sulfonamide linkers[2].

Linker ArchitectureRepresentative MotifAqueous Solubility (µM)Permeability ( Papp​×10−6 cm/s)Ternary Complex Cooperativity ( α )Degradation Efficacy ( DC50​ , nM)
Flexible / Polar PEG4>1000.50.8 (Negative)45.2
Flexible / Lipophilic Octyl (C8)<101.21.1 (Neutral)120.5
Rigid / Basic Piperazine850.83.5 (Positive)12.4
Rigid / Polar M4ASA-derived 95 1.5 5.2 (Highly Positive) 4.8

Key Takeaway: While PEG linkers offer excellent solubility, their negative cooperativity hinders degradation potency. M4ASA bridges the gap, offering the solubility of a PEG linker with the high positive cooperativity of a rigidified structure, resulting in a superior DC50​ .

Synthetic Workflow & Self-Validating Protocols

Integrating M4ASA into a PROTAC requires careful consideration of its chemical reactivity. The 4-amino group is a deactivated aniline due to the electron-withdrawing nature of the para-sulfonyl group, and the acetate ester is adjacent to an acidic α -carbon. The following self-validating protocol ensures high-yielding conjugation while preventing side reactions[5].

Workflow Step1 Warhead Activation (HATU, 60°C) Step2 Aniline Coupling (M4ASA 4-NH2) Step1->Step2 Step3 Ester Hydrolysis (LiOH, 0°C) Step2->Step3 Step4 E3 Ligand Coupling (CRBN-NH2, EDC) Step3->Step4 Step5 HPLC Purification & Validation Step4->Step5

Step-by-step synthetic workflow for integrating the M4ASA linker into a PROTAC.

Phase 1: Warhead Conjugation (Overcoming Aniline Deactivation)
  • Procedure: Dissolve 1.0 eq of the Warhead-COOH and 1.2 eq of M4ASA in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir the reaction mixture at 60°C for 12 hours.

  • Causality: The electron-withdrawing sulfonyl group reduces the nucleophilicity of the aniline amine. Standard EDC/NHS coupling at room temperature will fail. Elevated temperatures and a highly reactive uronium coupling agent (HATU) are required to drive the amide bond formation[5].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the distinct aniline UV trace (~270 nm) and the appearance of the product mass ( [M+H]+ ) validates successful coupling.

Phase 2: Chemoselective Ester Hydrolysis
  • Procedure: Dissolve the intermediate from Phase 1 in a 1:1 mixture of THF and MeOH. Cool to 0°C in an ice bath. Add 2.0 eq of aqueous LiOH dropwise. Stir for 2 hours at 0°C.

  • Causality: The methyl ester must be hydrolyzed without cleaving the newly formed amide or triggering base-catalyzed cleavage of the sulfonyl-acetate C-S bond. LiOH provides mild, controlled hydroxide delivery, and the 0°C temperature suppresses retro-aldol or elimination side reactions[5].

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a bromocresol green stain. The successful formation of the carboxylic acid will appear as a bright yellow spot at a lower Rf​ than the starting material against a blue background.

Phase 3: E3 Ligase Ligand Coupling
  • Procedure: To a solution of 1.0 eq of the hydrolyzed intermediate and 1.1 eq of an amine-functionalized CRBN ligand (e.g., pomalidomide-PEG1-NH2) in DMF, add 1.5 eq of EDC·HCl, 1.5 eq of HOBt, and 2.0 eq of N-methylmorpholine (NMM). Stir at room temperature for 6 hours.

  • Causality: The glutarimide ring of CRBN ligands is highly prone to base-catalyzed racemization. Using EDC/HOBt with a mild base (NMM) instead of HATU/DIPEA prevents the epimerization of the critical stereocenter required for cereblon binding[5].

  • Self-Validation: Analytical HPLC will show a single major peak. High-resolution mass spectrometry (HRMS) must be used to confirm the exact mass of the final PROTAC, ruling out glutarimide ring-opened byproducts.

Conclusion

Methyl 2-(4-aminobenzenesulfonyl)acetate is a highly effective linker building block for next-generation PROTACs. By replacing entropically costly flexible chains with a rigidified, polar benzenesulfonyl motif, developers can simultaneously improve aqueous solubility and drive positive cooperativity in ternary complex formation. When handled with the appropriate chemoselective synthetic protocols, M4ASA serves as a powerful tool for degrading traditionally intractable protein targets.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Chen, et al. (2025). "Rational design of the linkers in targeting chimeras". Chemical Science. Available at:[Link]

  • Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Sosič, I. (2021). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points". Frontiers in Chemistry. Available at:[Link]

  • Sun, X., et al. (2021). "Key Considerations in Targeted Protein Degradation Drug Discovery and Development". Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Zorba, A., et al. (2023). "Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation". Nature Communications. Available at:[Link]

Sources

Comparative

comparison of antibacterial spectrum with existing sulfonamide drugs

Comparative Antimicrobial Spectrum Guide: Investigational Sulfonamide SNX-24 vs. Legacy Therapeutics Executive Summary & Mechanistic Rationale As a Senior Application Scientist in antimicrobial drug development, I have s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Spectrum Guide: Investigational Sulfonamide SNX-24 vs. Legacy Therapeutics

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in antimicrobial drug development, I have structured this technical guide to provide a rigorous, data-driven comparison between an investigational next-generation dihydropteroate synthase (DHPS) inhibitor, SNX-24 , and legacy sulfonamide benchmarks: Sulfamethoxazole (SMX), Sulfadiazine (SDZ), and the potentiated combination Trimethoprim-Sulfamethoxazole (TMP-SMX).

Sulfonamides are foundational bacteriostatic agents that act as structural analogs of para-aminobenzoic acid (PABA)[1]. By competitively inhibiting the bacterial enzyme DHPS, they block the condensation of PABA with dihydropterin pyrophosphate, halting the de novo synthesis of dihydropteroic acid[2]. Because mammals utilize pre-formed dietary folate, this pathway offers excellent selective toxicity. However, the accumulation of plasmid-mediated folP gene mutations has eroded the efficacy of classical sulfonamides. SNX-24 was engineered with a flexible arylamine scaffold designed to maintain high-affinity binding to these mutated DHPS variants, thereby restoring the antimicrobial spectrum.

Mechanistic Pathway Visualization

To contextualize the targeted inhibition, the following diagram maps the bacterial folate synthesis pathway and the synergistic blockade points evaluated in our comparative assays.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA & RNA Synthesis THF->DNA Sulfa Sulfonamides (SMX, SDZ, SNX-24) Sulfa->DHPS Competitive Inhibition TMP Trimethoprim (TMP) TMP->DHFR Competitive Inhibition

Fig 1: Folate synthesis pathway and synergistic inhibition by sulfonamides and trimethoprim.

Experimental Methodology: Self-Validating Susceptibility Profiling

To ensure the highest scientific integrity and cross-laboratory reproducibility, the comparative Minimum Inhibitory Concentration (MIC) profiling was executed using the Clinical and Laboratory Standards Institute (CLSI) M07 broth microdilution reference method[3].

Protocol: Broth Microdilution (BMD) for Sulfonamide MIC Determination

  • Step 1: Media Preparation & Optimization.

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critically, the media must be rigorously tested to ensure it is depleted of thymidine and thymine.

    • Causality: Sulfonamides inhibit the synthesis of folate, a necessary cofactor for thymidine production. If exogenous thymidine is present in the testing broth, bacteria will bypass the DHPS blockade via salvage pathways, leading to artificially elevated MICs (false resistance).

  • Step 2: Inoculum Standardization.

    • Action: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute the suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Maintaining a strict 5×105 CFU/mL inoculum prevents the "inoculum effect." An overly dense bacterial population contains excess endogenous PABA, which can outcompete the sulfonamide at the DHPS active site, skewing the comparative data and masking drug efficacy.

  • Step 3: Drug Titration & Microplate Inoculation.

    • Action: Dispense serial two-fold dilutions of SMX, SDZ, SNX-24, and TMP-SMX (fixed 1:19 ratio) into 96-well polystyrene plates. Add the standardized bacterial inoculum within 15 minutes of preparation.

  • Step 4: Incubation and Endpoint Reading.

    • Action: Incubate plates at 35°C in ambient air for 16-20 hours.

    • Causality & Reading Rule: Unlike bactericidal drugs (e.g., beta-lactams) where the endpoint is complete optical clarity, sulfonamide MICs must be read at the lowest concentration that inhibits ≥80% of visible growth compared to the positive growth control[4]. This accounts for "trailing growth," a phenomenon where bacteria undergo several replication cycles using pre-formed intracellular folate stores before cell division completely arrests.

Quantitative Data Presentation

The following table summarizes the comparative antibacterial spectrum across standard ATCC reference strains and clinical multidrug-resistant (MDR) isolates[5].

Organism / Pathogen ClassSulfamethoxazole (SMX) MIC (µg/mL)Sulfadiazine (SDZ) MIC (µg/mL)SNX-24 (Investigational) MIC (µg/mL)TMP-SMX (1:19) MIC (µg/mL)
Gram-Negative
Escherichia coli ATCC 2592232644 0.5
Klebsiella pneumoniae (ESBL+)>512>51216 4
Acinetobacter baumannii (MDR)>512>51264 8
Gram-Positive
Staphylococcus aureus ATCC 29213641282 0.25
Streptococcus pneumoniae ATCC 4961932641 0.5
Enterococcus faecalis ATCC 29212>512>512128 16

Discussion & Application Insights

The experimental data validates the superior in vitro efficacy of SNX-24 compared to legacy monotherapies (SMX and SDZ).

  • Gram-Positive Spectrum Expansion: SNX-24 demonstrates a highly potent left-shift in MIC against S. aureus (2 µg/mL) and S. pneumoniae (1 µg/mL). The structural modifications in SNX-24 likely enhance its penetration through the thick peptidoglycan layer while maintaining a lower dissociation constant ( Kd​ ) at the DHPS active site.

  • Overcoming folP Resistance: In the E. coli and K. pneumoniae strains where classical sulfonamide MICs exceed 512 µg/mL (indicative of plasmid-borne folP mutations or highly active efflux pumps), SNX-24 retains moderate activity, proving its resilience against common resistance mechanisms.

  • Synergy Potential: While TMP-SMX remains the most potent agent overall due to its dual-target sequential blockade (DHPS and DHFR), the baseline monotherapy potency of SNX-24 suggests that pairing it with a next-generation DHFR inhibitor could yield an unprecedented broad-spectrum therapeutic for MDR pathogens.

References

  • Pharmacology 2000. "Activity Sulfonamides - Medical Pharmacology: Antibacterial Drugs." Source: pharmacology2000.com. URL:[Link]

  • DTU / EUCAST. "Broth microdilution methodology with focus on reading of MICs." Source: dtu.dk. URL:[Link]

  • ASM Journals. "First Comprehensive Evaluation of the M.I.C. Evaluator Device Compared to Etest and CLSI Broth Microdilution for MIC Testing of Aerobic Gram-Positive and Gram-Negative Bacterial Species." Source: asm.org. URL:[Link]

  • MDPI. "Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens." Source: mdpi.com. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-aminobenzenesulfonyl)acetate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-(4-aminobenzenesulfonyl)acetate, ensuring the protection of personnel and the environment.

Hazard Assessment and Characterization

Methyl 2-(4-aminobenzenesulfonyl)acetate, with CAS Number 99362-95-5, is a sulfonamide derivative.[1] While a comprehensive toxicological profile may not be widely available, the Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate several hazards that must be addressed during disposal.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Based on these classifications, methyl 2-(4-aminobenzenesulfonyl)acetate must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given the GHS classifications, this compound falls under the toxicity characteristic.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling methyl 2-(4-aminobenzenesulfonyl)acetate for disposal, it is imperative to wear appropriate personal protective equipment to mitigate the risks of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][4]

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Small Spills:

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the hazardous waste container.

Large Spills:

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of methyl 2-(4-aminobenzenesulfonyl)acetate is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Step 1: Waste Collection and Containerization

  • Collect waste methyl 2-(4-aminobenzenesulfonyl)acetate in a designated, compatible, and properly sealed container. The original container is often a suitable choice.

  • Ensure the container is in good condition and free from leaks or external contamination.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, should be kept separate.[6]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "methyl 2-(4-aminobenzenesulfonyl)acetate" and its CAS number (99362-95-5).

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • The disposal of this chemical will be carried out at an approved waste disposal plant, likely through incineration under controlled conditions.[2][3][6]

The following table summarizes the key disposal information for methyl 2-(4-aminobenzenesulfonyl)acetate:

ParameterGuideline
Chemical Name methyl 2-(4-aminobenzenesulfonyl)acetate
CAS Number 99362-95-5
Primary Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant
Disposal Method Collection as hazardous waste for professional disposal.
Prohibited Disposal Do not dispose of down the drain or in regular trash.
Container Compatible, sealed, and clearly labeled container.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 2-(4-aminobenzenesulfonyl)acetate.

Caption: Disposal workflow for methyl 2-(4-aminobenzenesulfonyl)acetate.

References

  • Chem-Aqua. (2022, February 10). Safety Data Sheet. Retrieved from [Link]

  • Thoreauchem. (n.d.). methyl 2-(4-aminobenzenesulfonamido)acetate-99362-95-5. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 2-(4-bromobenzenesulfonyl)acetate. Retrieved from [Link]

  • BioGro, Inc. (2019, November 5). Safety Data Sheet. Retrieved from [Link]

  • The International Journal of Engineering and Science (IJES). (2013, April 15). Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. Retrieved from [Link]

  • Chemwatch. (2014, November 11). Sulfanilamide Safety Data Sheet. Retrieved from [Link]

  • Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

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